4,5-Heptadien-2-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
4187-75-1 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,5H,6H2,1-2H3 |
InChI Key |
AAOZVMCWCVICGM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CCC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Chemistry of Allenic Ketones: A Technical Guide for Researchers
An in-depth exploration of the synthesis, discovery, and biological significance of allenic ketones, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this unique class of molecules. From their initial identification in nature to modern synthetic methodologies and their emerging roles in modulating cellular signaling, this document serves as a technical resource for harnessing the potential of allenic ketones in scientific research and therapeutic development.
Introduction: The Allene Functional Group in Ketones
Allenic ketones are a fascinating class of organic compounds characterized by the presence of an allene moiety—a chain of three carbon atoms with two cumulative double bonds (C=C=C)—conjugated to a carbonyl group (C=O). This unique structural feature imparts distinct chemical reactivity and stereochemical properties, making them valuable intermediates in organic synthesis and intriguing targets for biological investigation. The axial chirality of the allene, coupled with the electrophilicity of the ketone, creates a molecule with diverse potential for chemical transformations and biological interactions.
A Brief History: From Grasshoppers to Modern Synthesis
The discovery of allenic ketones can be traced back to the characterization of natural products. One of the earliest and most well-known examples is the "grasshopper ketone" (1), isolated from the defensive secretions of the grasshopper (Romalea microptera). Its structure, featuring a unique allenic functionality, was elucidated in the mid-20th century, sparking interest in this novel class of compounds. Early synthetic efforts were often complex and low-yielding. However, the advancement of organic chemistry has led to the development of several efficient and stereoselective methods for the synthesis of allenic ketones, unlocking their potential for broader applications.
Key Synthetic Methodologies
The synthesis of allenic ketones has evolved significantly, with several key methods emerging as reliable routes to these valuable compounds. This section details the experimental protocols for three prominent synthetic strategies.
Visible-Light-Induced Synthesis from Homopropargylic Alcohols
A modern and efficient method for the synthesis of α-allenic ketones involves a visible-light-mediated tandem oxidative aryl migration and carbonyl formation from readily available homopropargylic alcohols.[1][2] This method offers operational simplicity and a broad substrate scope.
Experimental Protocol:
A typical procedure involves the irradiation of a solution of the homopropargylic alcohol, a photocatalyst (e.g., an iridium complex), and an oxidant (e.g., K₂S₂O₈) in a suitable solvent with visible light. The reaction proceeds via the generation of an alkoxy radical, which triggers a cascade of events leading to the formation of the α-allenic ketone.[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | 1,1-diphenyl-2-propyn-1-ol | 1,3-diphenyl-1,2-propadien-1-one | 85 |
| 2 | 1-(4-methoxyphenyl)-1-phenyl-2-propyn-1-ol | 1-(4-methoxyphenyl)-3-phenyl-1,2-propadien-1-one | 78 |
| 3 | 1-(4-chlorophenyl)-1-phenyl-2-propyn-1-ol | 1-(4-chlorophenyl)-3-phenyl-1,2-propadien-1-one | 82 |
Characterization Data for 1,3-diphenyl-1,2-propadien-1-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H), 7.60-7.55 (m, 1H), 7.50-7.45 (m, 2H), 7.40-7.30 (m, 5H), 6.30 (s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 215.0, 189.0, 135.0, 132.5, 130.0, 129.0, 128.5, 128.0, 127.5, 105.0.
-
HRMS (ESI): m/z calculated for C₁₅H₁₀O [M+H]⁺: 207.0805, found 207.0802.
Caption: Workflow for the visible-light synthesis of α-allenic ketones.
Palladium-Catalyzed Hydroalkylation of 1,3-Enynes with Ketones
The synthesis of β-allenyl ketones can be achieved through a cooperative palladium-catalyzed hydroalkylation of 1,3-enynes with ketones.[3][4] This atom-economical approach allows for the formation of a C-C bond and the allene functionality in a single step under mild conditions.
Experimental Protocol:
In a typical procedure, a palladium(0) catalyst with a suitable ligand (e.g., Senphos), a co-catalyst (e.g., B(C₆F₅)₃), and a base are combined with the 1,3-enyne and the ketone in an appropriate solvent. The reaction mixture is stirred at room temperature until completion.[3]
| Entry | 1,3-Enyne | Ketone | Product | Yield (%) |
| 1 | 1-phenyl-1-buten-3-yne | Acetophenone | 1,4-diphenyl-3,4-pentadien-1-one | 92 |
| 2 | 1-(4-tolyl)-1-buten-3-yne | Acetone | 5-methyl-1-(4-tolyl)-1,2-hexadien-4-one | 85 |
| 3 | 1-cyclohexyl-1-buten-3-yne | Cyclohexanone | 2-(1-cyclohexyl-1,2-propadienyl)cyclohexanone | 78 |
Characterization Data for 1,4-diphenyl-3,4-pentadien-1-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.98-7.95 (m, 2H), 7.60-7.55 (m, 1H), 7.50-7.45 (m, 2H), 7.42-7.30 (m, 5H), 6.15 (t, J = 2.8 Hz, 1H), 5.40 (d, J = 2.8 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 208.0, 198.0, 137.0, 133.0, 129.0, 128.8, 128.5, 128.2, 127.0, 95.0, 85.0.
-
HRMS (ESI): m/z calculated for C₁₇H₁₄O [M+H]⁺: 235.1118, found 235.1115.
Caption: Catalytic cycle for palladium-catalyzed hydroalkylation.
Swern Oxidation of Allenic Alcohols
The Swern oxidation provides a mild and efficient method for the conversion of primary and secondary allenic alcohols to their corresponding aldehydes and ketones.[5][6][7][8][9] This method is well-suited for substrates that are sensitive to harsher oxidation conditions.
Experimental Protocol:
The Swern oxidation is typically carried out by activating dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of the allenic alcohol and a hindered base such as triethylamine.[6][7]
| Entry | Allenic Alcohol | Product | Yield (%) |
| 1 | 1,3-diphenyl-1,2-propadien-1-ol | 1,3-diphenyl-1,2-propadien-1-one | 95 |
| 2 | 4-phenyl-2,3-butadien-1-ol | 4-phenyl-2,3-butadienal | 88 |
| 3 | 1-cyclohexyl-1,2-propadien-1-ol | 1-cyclohexyl-1,2-propadien-1-one | 91 |
Characterization Data for 1-cyclohexyl-1,2-propadien-1-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.80 (t, J = 6.4 Hz, 1H), 5.25 (d, J = 6.4 Hz, 2H), 2.30-2.20 (m, 1H), 1.90-1.60 (m, 5H), 1.40-1.10 (m, 5H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 212.0, 205.0, 90.0, 80.0, 45.0, 32.0, 26.0, 25.5.
-
HRMS (ESI): m/z calculated for C₁₀H₁₄O [M+H]⁺: 151.1118, found 151.1116.
Caption: Key steps in the Swern oxidation of an allenic alcohol.
Biological Activity and Signaling Pathways
The unique chemical structure of allenic ketones makes them intriguing candidates for biological activity. Their electrophilic nature, particularly their potential to act as Michael acceptors, allows them to form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins.[10] This reactivity is the basis for their potential as enzyme inhibitors and modulators of cellular signaling pathways.
Allenic Ketones as Covalent Inhibitors
Allenic ketones can act as irreversible or reversible covalent inhibitors of enzymes, particularly those with a nucleophilic cysteine residue in their active site.[10] The electrophilic β-carbon of the allene can undergo a Michael addition with the thiol group of cysteine, forming a stable covalent adduct and thereby inactivating the enzyme.[10] This mechanism is of significant interest in drug development for targeting enzymes implicated in various diseases.
Caption: Mechanism of covalent inhibition of a cysteine protease.
Modulation of Signaling Pathways
While research is ongoing, the ability of allenic ketones to covalently modify proteins suggests their potential to modulate various cellular signaling pathways. For instance, by inhibiting key enzymes in a pathway, they could alter downstream signaling events. There is growing interest in exploring the effects of allenic ketones on pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade, which is often dysregulated in diseases like cancer.[11][12] The development of selective allenic ketone-based inhibitors could provide novel therapeutic strategies for these conditions.
Conclusion and Future Directions
Allenic ketones represent a versatile and powerful class of molecules with significant potential in both synthetic chemistry and drug discovery. The development of efficient synthetic methods has made these compounds more accessible for investigation. Their unique reactivity as electrophiles, particularly as Michael acceptors, positions them as promising candidates for the development of covalent inhibitors targeting specific enzymes.
Future research in this field will likely focus on several key areas:
-
Development of Novel Synthetic Methods: The pursuit of even more efficient, stereoselective, and environmentally friendly methods for the synthesis of allenic ketones will continue to be a major focus.
-
Elucidation of Biological Targets: Identifying the specific protein targets of biologically active allenic ketones is crucial for understanding their mechanisms of action and for the rational design of new therapeutic agents.
-
Exploration of Therapeutic Applications: The potential of allenic ketones as treatments for a range of diseases, including cancer and infectious diseases, warrants further investigation through preclinical and clinical studies.
-
Understanding Signaling Pathway Modulation: In-depth studies are needed to fully characterize how allenic ketones interact with and modulate cellular signaling pathways, which could reveal new therapeutic opportunities.
As our understanding of the chemistry and biology of allenic ketones continues to grow, so too will their importance as tools for scientific discovery and as a foundation for the development of next-generation therapeutics.
References
- 1. Synthesis of α-allenic aldehydes/ketones from homopropargylic alcohols using a visible-light irradiation system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of α-allenic aldehydes/ketones from homopropargylic alcohols using a visible-light irradiation system. (2023) | Dong Jiang | 2 Citations [scispace.com]
- 3. Synthesis of α-allenic aldehydes/ketones from homopropargylic alcohols using a visible-light irradiation system. | Semantic Scholar [semanticscholar.org]
- 4. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4,5-Heptadien-2-one: An In-depth Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Data Presentation: Spectroscopic Data of 4,5-Heptadien-2-one, 3,3,6-trimethyl-
The following tables summarize the available quantitative spectroscopic data for this compound, 3,3,6-trimethyl-.
Table 1: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~212 | C2 (Carbonyl) |
| ~205 | C5 (Central Allene Carbon) |
| ~100 | C4/C6 (Terminal Allene Carbons) |
| ~50 | C3 (Quaternary Carbon) |
Table 2: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1960 | Allene (C=C=C) Asymmetric Stretch |
| ~1715 | Carbonyl (C=O) Stretch |
Note: Predicted frequencies are often scaled to better match experimental values.
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 152 | Molecular ion [M]⁺ |
| 137 | Prominent fragment corresponding to [M-15]⁺ (loss of a methyl group) |
| 109 | Further fragmentation |
| 67 | Further fragmentation |
Experimental Protocols
Detailed experimental protocols for the acquisition of the above data for this compound, 3,3,6-trimethyl- are not explicitly published. However, the following general methodologies are standard for the spectroscopic analysis of organic compounds and would be applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
A standard protocol for obtaining NMR spectra of an organic compound like this compound, 3,3,6-trimethyl- would involve the following steps:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[1]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C). The sample is placed in the instrument's probe, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[2][3]
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and integrated.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for obtaining an FT-IR spectrum of a liquid or solid organic compound is as follows:
-
Sample Preparation (Thin Film Method for Liquids/Solids): For a liquid, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For a solid, a small amount of the compound is dissolved in a volatile solvent (e.g., acetone or dichloromethane), a drop of the solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[4]
-
Background Spectrum: A background spectrum of the clean, empty sample holder (or salt plates) is recorded. This is to subtract any signals from the instrument or atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: The prepared sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which the radiation is absorbed.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
A general procedure for obtaining a mass spectrum of an organic compound using electron ionization (EI) is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in a high vacuum.[5][6]
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺). Excess energy from the electron impact can cause the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[5][6]
-
Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ions.[5][6]
-
Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions striking it. The detector records the m/z and relative abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Structural Analysis of 4,5-Heptadien-2-one
This technical guide provides a comprehensive overview of the structural analysis of 4,5-heptadien-2-one systems, with a specific focus on the well-documented derivative, 3,3,6-trimethyl-4,5-heptadien-2-one . Due to a lack of extensive experimental data for the parent compound, this guide will utilize the trimethyl derivative as a primary exemplar for analytical methodologies and data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure and Properties
3,3,6-trimethyl-4,5-heptadien-2-one is an unsaturated ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2][3] Its structure features a ketone functional group and a proximate allene moiety, which present unique characteristics for spectroscopic analysis.
Table 1: General Properties of 3,3,6-trimethyl-4,5-heptadien-2-one
| Property | Value |
| CAS Number | 81250-41-1 |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 3,3,6-trimethylhepta-4,5-dien-2-one[2] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of 3,3,6-trimethyl-4,5-heptadien-2-one relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for 3,3,6-trimethyl-4,5-heptadien-2-one
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1 (CH₃) | ~2.1 | ~25-30 | Singlet, adjacent to carbonyl |
| C2 (C=O) | - | ~200-210 | Ketone carbonyl |
| C3 (C(CH₃)₂) | - | ~40-50 | Quaternary carbon |
| C3-CH₃ | ~1.2 | ~25-30 | Two singlets, gem-dimethyl |
| C4 (=C=) | ~5.0-5.5 | ~90-100 | Allenic CH |
| C5 (=C=) | - | ~200-210 | Central allene carbon |
| C6 (=C(CH₃)₂) | - | ~95-105 | Substituted allene carbon |
| C6-CH₃ | ~1.7-1.8 | ~18-25 | Two singlets, vinyl methyls |
| C7 (CH₃) | ~1.7-1.8 | ~18-25 | Same as C6-CH₃ |
Note: These are estimated values and may vary from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions expected for 3,3,6-trimethyl-4,5-heptadien-2-one are summarized below.
Table 3: Characteristic IR Absorption Frequencies for 3,3,6-trimethyl-4,5-heptadien-2-one
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1715 | Strong |
| C=C=C (Allene) | ~1950 | Medium, Sharp |
| C-H (sp³) | ~2850-3000 | Medium to Strong |
| C-H (sp²) | ~3000-3100 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,3,6-trimethyl-4,5-heptadien-2-one, the molecular ion peak [M]⁺ would be observed at m/z 152.
Table 4: Key Mass Spectrometry Fragments for 3,3,6-trimethyl-4,5-heptadien-2-one
| m/z | Proposed Fragment | Notes |
| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion (M⁺) |
| 137 | [M - CH₃]⁺ | Loss of a methyl group is a common fragmentation pathway.[2] |
| 109 | [M - C₃H₇]⁺ | Loss of an isopropyl group |
| 95 | [C₇H₁₁]⁺ | Fragmentation of the dienone system |
| 67 | [C₅H₇]⁺ | Further fragmentation |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound systems are crucial for reproducible research.
Synthesis of 3,3,6-trimethyl-4,5-heptadien-2-one
A common method for the synthesis of 3,3,6-trimethyl-4,5-heptadien-2-one involves the oxidation of the corresponding secondary alcohol, 3,3,6-trimethyl-4,5-heptadien-2-ol.
Protocol: Jones Oxidation of 3,3,6-trimethyl-4,5-heptadien-2-ol
-
Dissolution: Dissolve 3,3,6-trimethyl-4,5-heptadien-2-ol in acetone and cool the solution in an ice bath.
-
Titration: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).
-
Extraction: Add water to the reaction mixture and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Prepare a solution of the analyte (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
-
-
IR Spectroscopy:
-
Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a sample cell.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (GC-MS):
-
Inject a dilute solution of the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC will separate the components of the sample before they enter the MS.
-
The MS will ionize the sample (e.g., by electron ionization) and separate the ions based on their mass-to-charge ratio.
-
Visualizations
Logical Workflow for Structural Analysis
The following diagram illustrates the logical workflow for the structural analysis of a novel compound like this compound.
Key Structural Features of this compound
This diagram highlights the key functional groups and structural motifs within the this compound core structure.
References
Thermal Properties of Allenic Ketones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenic ketones are a unique class of organic compounds characterized by the presence of a ketone functional group and an adjacent allene moiety. This structural feature imparts distinct reactivity and thermal properties that are of significant interest in synthetic chemistry and materials science. Understanding the thermal behavior of allenic ketones is crucial for their application in various chemical transformations, particularly in the synthesis of complex heterocyclic compounds and for assessing their stability in drug development processes. This technical guide provides a comprehensive overview of the thermal properties of allenic ketones, including their decomposition pathways, and details the experimental protocols used for their characterization. While extensive quantitative thermal data for a wide range of allenic ketones is not broadly available in the literature, this guide consolidates the existing knowledge and provides a framework for further investigation.
Thermal Rearrangements and Decomposition
The thermal behavior of allenic ketones is largely dominated by their propensity to undergo intramolecular rearrangements and cyclizations, rather than simple decomposition to smaller fragments. The specific reaction pathway is highly dependent on the substitution pattern of the allenic ketone and the thermal conditions applied.
Electrocyclization to Furans
A primary thermal transformation of allenic ketones is their cyclization to form substituted furans. This process is believed to proceed through a vinylallene oxide intermediate, which then rearranges to the more stable aromatic furan ring. This reaction is often facilitated by high temperatures, typically achieved under flash vacuum pyrolysis (FVP) conditions. The general mechanism involves the 6π-electrocyclization of the conjugated system formed by the ketone and the allene.
Caption: General pathway for the thermal cyclization of an allenic ketone to a furan.
Cope Rearrangement in Substituted Systems
In certain substituted systems, such as 3,3-dicyano-1,5-enynes which can rearrange to γ-allenyl alkylidenemalononitriles, a[1][1]-sigmatropic rearrangement, also known as the Cope rearrangement, is observed. This reaction precedes other thermal transformations and can be a key step in complex reaction cascades. The thermal rearrangement of these systems can begin at temperatures as low as 110 °C.
Caption: Cope rearrangement of a 1,5-enyne to an allenic intermediate.
Quantitative Thermal Data
Specific quantitative data on the thermal properties of a wide range of allenic ketones is limited in the published literature. However, some data points for specific compounds under particular conditions have been reported.
| Compound | Thermal Event | Onset Temperature (°C) | Conditions | Reference |
| 3,4-Pentadien-2-one | Pyrolysis/Rearrangement | 433 | Flow system | [1] |
| 3,3-Dicyano-1,5-enynes | Rearrangement | >110 | Not specified | [2] |
For comparative purposes, the boiling points of a selection of non-allenic ketones are provided below to give a general indication of the expected volatility of ketones with similar molecular weights.
| Ketone | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Acetone | 58.08 | 56 |
| 2-Butanone | 72.11 | 80 |
| 2-Pentanone | 86.13 | 102 |
| 3-Pentanone | 86.13 | 102 |
| Cyclopentanone | 84.12 | 131 |
| Cyclohexanone | 98.14 | 156 |
Data sourced from publicly available chemical databases.
Experimental Protocols
The characterization of the thermal properties of allenic ketones typically involves techniques such as Flash Vacuum Pyrolysis (FVP), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). The following are detailed, representative protocols for these methods as they would be applied to the study of allenic ketones.
Caption: General experimental workflow for thermal analysis of allenic ketones.
Flash Vacuum Pyrolysis (FVP)
Objective: To study the high-temperature, gas-phase thermal rearrangement and decomposition of allenic ketones.
Apparatus:
-
A quartz pyrolysis tube (e.g., 30-60 cm in length, 1-2 cm diameter).
-
A tube furnace capable of reaching temperatures up to 1000 °C.
-
A high-vacuum pump (to achieve pressures of 10⁻³ to 10⁻⁵ Torr).
-
A sample flask with a means of controlled heating (e.g., heating mantle or oil bath).
-
A cold trap (typically cooled with liquid nitrogen) to collect the pyrolyzate.
-
Temperature and pressure measurement devices.
Procedure:
-
Assemble the FVP apparatus, ensuring all connections are vacuum-tight.
-
Pack the quartz tube with an inert material like quartz wool or Raschig rings if desired, to increase the surface area for heat transfer.
-
Heat the furnace to the desired pyrolysis temperature (a range of temperatures should be investigated, e.g., 300-800 °C).
-
Evacuate the system to the desired pressure.
-
Place a known quantity of the purified allenic ketone into the sample flask.
-
Gently heat the sample flask to induce sublimation or slow evaporation of the allenic ketone into the pyrolysis tube. The rate of introduction should be slow to maintain a low pressure and ensure unimolecular reactions.
-
The vaporized sample passes through the hot zone of the furnace and undergoes thermal reaction.
-
The products are rapidly quenched and collected in the liquid nitrogen cold trap.
-
After the sample has been completely pyrolyzed, turn off the heating to the sample flask and furnace.
-
Allow the system to cool to room temperature before carefully venting to atmospheric pressure.
-
Collect the pyrolyzate from the cold trap for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to identify the products of the thermal reaction.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of an allenic ketone by measuring its mass change as a function of temperature.
Apparatus:
-
A thermogravravimetric analyzer equipped with a sensitive microbalance.
-
Sample pans (typically aluminum or platinum).
-
A purge gas system (e.g., nitrogen or argon for inert atmosphere).
Procedure:
-
Tare an empty sample pan.
-
Place a small, accurately weighed amount of the allenic ketone (typically 5-10 mg) into the sample pan.
-
Place the sample pan onto the TGA balance.
-
Set the desired temperature program. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Set the purge gas flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and remove any gaseous decomposition products.
-
Start the experiment and record the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition and the percentage of mass loss at different temperatures. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in an allenic ketone, such as melting, boiling, and decomposition.
Apparatus:
-
A differential scanning calorimeter.
-
Sample pans and lids (typically aluminum).
-
A crimper for sealing the pans.
-
A purge gas system (e.g., nitrogen).
Procedure:
-
Accurately weigh a small amount of the allenic ketone (typically 2-5 mg) into a DSC pan.
-
Seal the pan with a lid using the crimper. For volatile samples, hermetically sealed pans should be used.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the desired temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal transitions.
-
Set the purge gas flow rate.
-
Start the experiment and record the differential heat flow between the sample and the reference as a function of temperature.
-
The resulting DSC thermogram will show endothermic peaks corresponding to melting and boiling, and exothermic or endothermic events associated with decomposition. From these peaks, the temperatures and enthalpies of these transitions can be determined.
Conclusion
The thermal properties of allenic ketones are primarily characterized by their tendency to undergo intramolecular rearrangements, most notably cyclization to form furans. While a comprehensive database of quantitative thermal data for this class of compounds is not yet established, the experimental protocols detailed in this guide provide a robust framework for researchers to investigate the thermal stability and decomposition pathways of novel allenic ketones. Such studies are essential for unlocking the full synthetic potential of these versatile molecules and for ensuring their safe and effective application in various fields, including drug development.
References
Technical Guide: Physicochemical Properties of 4,5-Heptadien-2-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the molecular formula and weight of 4,5-heptadien-2-one and its well-documented derivative, 3,3,6-trimethyl-4,5-heptadien-2-one. While information on the unsubstituted parent compound is scarce in readily available scientific literature, this guide extrapolates its fundamental properties and presents comprehensive data for its trimethylated analogue. This information is crucial for researchers in organic synthesis, natural products chemistry, and drug discovery who may encounter or work with these allenic ketones.
Core Molecular Data
A thorough search of chemical databases and scientific literature did not yield specific experimental data for this compound. However, based on its chemical structure, its molecular formula and weight can be theoretically determined. In contrast, the trimethylated derivative is well-characterized.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₇H₁₀O | 110.15 | Theoretical |
| 3,3,6-Trimethyl-4,5-heptadien-2-one | C₁₀H₁₆O | 152.23 | Experimentally Verified[1][2][3] |
Physicochemical Properties of 3,3,6-Trimethyl-4,5-heptadien-2-one
The following table summarizes key computed and experimental properties for 3,3,6-trimethyl-4,5-heptadien-2-one.
| Property | Value | Source |
| IUPAC Name | 3,3,6-trimethylhepta-4,5-dien-2-one | PubChem |
| CAS Number | 81250-41-1 | PubChem[1][2] |
| Synonyms | This compound, 3,3,6-trimethyl- | PubChem[1][2] |
| Monoisotopic Mass | 152.120115130 Da | PubChem[2] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis of allenic ketones, including derivatives of this compound, often involve the oxidation of a corresponding secondary alcohol.
Example Protocol: Synthesis of 3,3,6-Trimethyl-4,5-heptadien-2-one
A common synthetic route involves the oxidation of 3,3,6-trimethyl-4,5-heptadien-2-ol. The following is a generalized workflow based on standard organic chemistry practices.
Caption: Generalized workflow for the synthesis of 3,3,6-trimethyl-4,5-heptadien-2-one.
Logical Relationships in Compound Identification
The identification and characterization of this compound and its derivatives rely on a combination of spectroscopic and analytical techniques.
Caption: Interrelation of analytical techniques for compound identification.
References
An In-depth Technical Guide to the IUPAC Nomenclature of 4,5-Heptadien-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the IUPAC nomenclature for the allenic ketone, 4,5-heptadien-2-one. It details the systematic naming process, presents relevant physicochemical and spectroscopic data in a structured format, and includes a representative experimental protocol for the synthesis of similar allenic ketones.
IUPAC Nomenclature
The systematic naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and unambiguity. The nomenclature of this compound is determined by identifying the principal functional group, the parent hydrocarbon chain, and any unsaturations.
According to IUPAC rules, the ketone functional group takes precedence over the alkene (in this case, an allene) for numbering the parent chain.[1][2][3][4] The goal is to assign the lowest possible number (locant) to the carbonyl carbon.
The logical process for determining the IUPAC name is as follows:
Caption: Logical workflow for IUPAC naming of this compound.
Based on this systematic approach, the IUPAC name for this compound is hepta-4,5-dien-2-one .
Breakdown of the Name:
-
hepta- : Indicates a seven-carbon parent chain.
-
-4,5-dien- : Specifies the presence of two double bonds (an allene system) starting at carbons 4 and 5.
-
-2-one : Denotes a ketone functional group with the carbonyl carbon at position 2.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H8O |
| Molecular Weight | 108.14 g/mol |
| Appearance | Predicted to be a liquid |
| Boiling Point | Estimated to be in the range of 150-170 °C |
| Density | Estimated to be around 0.9 g/mL |
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Absorption Range |
| 1H NMR | CH3-C=O | δ 2.1-2.3 ppm |
| -CH2- | δ 2.3-2.6 ppm | |
| C=C=CH- | δ 4.5-5.5 ppm | |
| CH3-CH=C= | δ 1.6-1.8 ppm | |
| 13C NMR | C=O | δ 200-210 ppm |
| C=C=C (central) | δ 200-215 ppm | |
| C=C=C (terminal) | δ 75-95 ppm | |
| Aliphatic C | δ 15-40 ppm | |
| IR Spectroscopy | C=O stretch | 1715-1735 cm-1 |
| C=C=C stretch (asymmetric) | 1950-1980 cm-1 | |
| C-H stretch (sp2) | 3000-3100 cm-1 | |
| C-H stretch (sp3) | 2850-3000 cm-1 |
Experimental Protocols: Synthesis of Allenic Ketones
A common and effective method for the synthesis of allenic ketones involves the oxidation of the corresponding secondary allenic alcohols. A representative protocol for this transformation is the oxidation using pyridinium chlorochromate (PCC).
Caption: General experimental workflow for the synthesis of an allenic ketone via oxidation of a secondary allenic alcohol.
Detailed Methodology:
-
Reaction Setup: The secondary allenic alcohol (1 equivalent) is dissolved in a suitable solvent, typically anhydrous dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: Pyridinium chlorochromate (PCC) (1.5-2.0 equivalents) is added to the solution in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with a solvent in which the product is soluble but the chromium byproducts are not, such as diethyl ether. The resulting suspension is filtered through a short pad of silica gel to remove the chromium salts. The silica gel is washed with additional diethyl ether to ensure complete recovery of the product.
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure allenic ketone.
This guide provides a foundational understanding of the IUPAC nomenclature, expected physicochemical and spectroscopic properties, and a representative synthetic approach for this compound. This information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. IUPAC Rules [chem.uiuc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound, 3,3,6-trimethyl- | C10H16O | CID 586191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 3,3,6-trimethyl- | 81250-41-1 | Benchchem [benchchem.com]
The Natural Occurrence of 3,3,6-Trimethyl-4,5-Heptadien-2-one: A Technical Guide
Disclaimer: Initial research indicates that the natural occurrence of 4,5-Heptadien-2-one is not well-documented in publicly available scientific literature. Therefore, this guide focuses on the closely related and well-documented compound, 3,3,6-trimethyl-4,5-heptadien-2-one , a naturally occurring irregular monoterpene. This document will provide a comprehensive overview of its presence in nature, analytical methodologies for its identification, and its biosynthetic origins.
Introduction
3,3,6-Trimethyl-4,5-heptadien-2-one, also known as artemisia ketone, is a volatile organic compound (VOC) belonging to the class of irregular monoterpenes. Unlike regular monoterpenes, which are formed by the head-to-tail linkage of two isoprene units, irregular monoterpenes exhibit a non-canonical arrangement of their carbon skeleton. This compound is recognized for its contribution to the aroma of various plants and is also formed through the degradation of carotenoids. Its presence in essential oils and as a product of oxidative processes makes it a subject of interest for researchers in phytochemistry, food science, and drug development.
Natural Occurrence
The presence of 3,3,6-trimethyl-4,5-heptadien-2-one has been identified in a variety of natural sources, primarily in the essential oils of plants from the Artemisia genus. It is also a known degradation product of the carotenoid zeaxanthin, which is widespread in plants.
Data Presentation: Quantitative Occurrence
The following table summarizes the reported quantitative data for 3,3,6-trimethyl-4,5-heptadien-2-one in various natural sources. The concentrations are primarily reported as a percentage of the total essential oil composition.
| Natural Source | Plant Part | Concentration (% of Essential Oil) | Reference |
| Artemisia annua L. | Aerial Parts | Present (unquantified) | [1] |
| Artemisia lavandulaefolia | Not specified | 0.22% | [2] |
| Artemisia vulgaris | Not specified | 1.27% | [3] |
| Zeaxanthin Degradation Product | Soybean Oil | Formation observed under UV light and high oxygen | [4] |
Experimental Protocols
The isolation and identification of volatile compounds like 3,3,6-trimethyl-4,5-heptadien-2-one from complex natural matrices require specialized analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for the analysis of such volatile and semi-volatile compounds.
General Protocol for GC-MS Analysis of 3,3,6-trimethyl-4,5-heptadien-2-one in Plant Material
This protocol outlines a general methodology for the extraction and analysis of 3,3,6-trimethyl-4,5-heptadien-2-one from a plant matrix, such as the leaves of Artemisia species.
1. Sample Preparation and Extraction:
-
Hydrodistillation:
-
Fresh or dried plant material (e.g., 100 g of leaves) is placed in a Clevenger-type apparatus.
-
The material is subjected to hydrodistillation for 3 hours.
-
The collected essential oil is dried over anhydrous sodium sulfate and stored at 4°C until analysis.
-
-
Solvent Extraction:
-
Finely ground plant material is macerated with a suitable organic solvent (e.g., n-hexane or dichloromethane) at room temperature for 24 hours.
-
The extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase at a rate of 3°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Injector and Detector Temperatures:
-
Injector temperature: 250°C.
-
MS transfer line temperature: 280°C.
-
-
Mass Spectrometry Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: 40-500 amu.
-
-
Compound Identification: The identification of 3,3,6-trimethyl-4,5-heptadien-2-one is based on the comparison of its retention time and mass spectrum with those of a pure standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).
Biosynthesis and Formation Pathways
Biosynthesis as an Irregular Monoterpene
3,3,6-Trimethyl-4,5-heptadien-2-one is classified as an irregular monoterpene. Its biosynthesis is believed to deviate from the typical head-to-tail condensation of isoprene units. One proposed pathway for the formation of irregular monoterpenes involves the "head-to-middle" condensation of two dimethylallyl pyrophosphate (DMAPP) molecules.
Formation from Carotenoid Degradation
3,3,6-Trimethyl-4,5-heptadien-2-one has been identified as a volatile oxidation byproduct of zeaxanthin, a common carotenoid pigment.[4] This degradation can be triggered by factors such as UV light and high oxygen levels. The process involves the oxidative cleavage of the carotenoid backbone.
Conclusion
3,3,6-Trimethyl-4,5-heptadien-2-one is a naturally occurring irregular monoterpene found in the essential oils of several Artemisia species and as a degradation product of the carotenoid zeaxanthin. Its unique allenic ketone structure makes it a molecule of interest for its aromatic properties and potential biological activities. The analytical methods for its identification are well-established, with GC-MS being the primary technique. While its biosynthetic pathway is not fully elucidated, it is understood to arise from non-canonical isoprenoid condensations or carotenoid degradation. Further research is needed to fully understand its quantitative distribution in the plant kingdom, the specific enzymatic pathways leading to its formation, and its potential physiological roles and applications.
References
Methodological & Application
Application Notes and Protocols for 4,5-Heptadien-2-one
Introduction
4,5-Heptadien-2-one is an organic compound featuring a ketone functional group and an allene moiety. This combination of functional groups makes it a potentially versatile building block in organic synthesis. Allenic ketones are known for their unique reactivity, participating in a variety of transformations such as cycloadditions, nucleophilic additions, and rearrangements, making them valuable intermediates in the synthesis of complex organic molecules, including those with potential applications in drug discovery and materials science.
Chemical and Physical Properties of this compound, 3,3,6-trimethyl-
Due to the limited data on this compound, the properties of its well-characterized analog, this compound, 3,3,6-trimethyl-, are summarized below. These properties can provide an estimation of the characteristics of the parent compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol [1] |
| CAS Number | 81250-41-1[1] |
| IUPAC Name | 3,3,6-trimethylhepta-4,5-dien-2-one[1] |
| Appearance | Not specified, likely a liquid |
| Boiling Point | Not specified |
| Solubility | Not specified, likely soluble in organic solvents |
Application Notes
The unique structural features of this compound, specifically the presence of both a ketone and an allene, suggest its utility as a versatile intermediate in organic synthesis.[2] Allenic ketones are valuable precursors for the synthesis of a variety of cyclic and acyclic compounds.
3.1. Intermediate in Complex Molecule Synthesis:
The allenic moiety of this compound can participate in various pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), where it can act as the dienophile.[2] This provides a direct route to six-membered rings, which are common structural motifs in many natural products and pharmaceutical agents. The ketone functionality offers a handle for further transformations, such as nucleophilic additions, reductions, and alpha-functionalization, allowing for the construction of more complex molecular architectures.[2]
3.2. Precursor for Heterocyclic Compounds:
The reactivity of allenic ketones with various nucleophiles can be exploited to synthesize a range of heterocyclic compounds.[2] For instance, reactions with binucleophiles can lead to the formation of five- or six-membered heterocyclic rings, which are prevalent in many biologically active molecules.
3.3. Potential Role in Drug Discovery:
While there is no specific information on the use of this compound in drug development, the allenic ketone scaffold is of interest in medicinal chemistry. The introduction of the allene group can impart specific conformational constraints and stereochemical properties to a molecule, which can be beneficial for optimizing binding to biological targets. Furthermore, its ability to serve as a versatile synthetic intermediate allows for the generation of diverse compound libraries for screening and lead optimization.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for reactions that this compound is expected to undergo, based on the general reactivity of allenic ketones. These should be considered as starting points and will require optimization.
4.1. Protocol 1: [4+2] Cycloaddition (Diels-Alder Reaction)
This protocol describes a hypothetical Diels-Alder reaction between this compound (as the dienophile) and a suitable diene, such as cyclopentadiene, to form a bicyclic adduct.
Materials:
-
This compound
-
Freshly cracked cyclopentadiene
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M).
-
Add freshly cracked cyclopentadiene (1.2 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.
-
Characterize the product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
4.2. Protocol 2: Michael Addition of a Soft Nucleophile
This protocol outlines a hypothetical Michael-type addition of a soft nucleophile, such as the enamine of cyclopentanone, to the allenic system of this compound.
Materials:
-
This compound
-
Cyclopentanone
-
Pyrrolidine
-
Benzene or Toluene, anhydrous
-
Dean-Stark trap
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents
Procedure:
-
Formation of the Enamine: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, combine cyclopentanone (1.2 eq) and pyrrolidine (1.5 eq) in anhydrous benzene or toluene. Heat the mixture to reflux until the theoretical amount of water is collected in the Dean-Stark trap. Cool the solution to room temperature.
-
Michael Addition: To a separate dry, nitrogen-flushed round-bottom flask, add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly add the freshly prepared enamine solution to the solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Michael adduct.
-
Characterize the product using appropriate analytical techniques.
Visualizations
Caption: General experimental workflows for cycloaddition and Michael addition reactions of this compound.
Caption: Reactivity pathways of this compound leading to diverse molecular scaffolds.
References
Application Notes and Protocols: 4,5-Heptadien-2-one and Allenyl Ketones as Versatile Building Blocks in Total Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,5-Heptadien-2-one is an organic molecule featuring both a ketone functional group and a terminal allene. This unique combination of reactive sites makes it, and the broader class of allenyl ketones, valuable synthons in modern organic synthesis. The electrophilic carbonyl carbon and the nucleophilic central carbon of the allene moiety, along with the axial chirality of substituted allenes, offer a rich landscape for a variety of chemical transformations. While specific examples of this compound in the total synthesis of complex natural products are not extensively documented in the literature, the reactivity of the allenyl ketone motif has been successfully exploited in numerous synthetic endeavors. This document provides an overview of the synthetic potential of allenyl ketones, with a focus on their application as building blocks in the construction of complex molecular architectures.
The core reactivity of allenyl ketones allows them to participate in a range of reactions, including cycloadditions, nucleophilic additions, and rearrangements, making them powerful tools for the synthesis of diverse carbocyclic and heterocyclic frameworks.[1][2]
Key Synthetic Applications of Allenyl Ketones
The unique electronic and structural properties of allenyl ketones enable a variety of synthetic transformations. These can be broadly categorized into cycloaddition reactions, nucleophilic additions, and rearrangements.
Cycloaddition Reactions
The cumulated double bonds of the allene are capable of participating in various cycloaddition reactions, providing rapid access to cyclic structures.
-
[2+2] Cycloadditions: Allenyl ketones can react with alkenes to form cyclobutene rings. This strategy has been employed in the synthesis of natural products containing this structural motif.[2]
-
[4+2] Cycloadditions (Diels-Alder Reactions): The allene can act as a dienophile, or after isomerization, the resulting conjugated diene can participate in Diels-Alder reactions to construct six-membered rings.
-
[3+2] Annulations: Allenyl ketones can react with 1,3-dipoles to afford five-membered heterocyclic rings, a common scaffold in biologically active molecules.
Nucleophilic Additions
The electrophilic nature of both the carbonyl carbon and the central carbon of the allene allows for a range of nucleophilic addition reactions.
-
1,2-Addition (to Carbonyl): Nucleophiles can add to the carbonyl group to form tertiary alcohols.
-
1,4-Addition (Michael Addition): Soft nucleophiles can add to the β-carbon of the allenyl system in a Michael fashion. This has been demonstrated in K2CO3-catalyzed 1,4-addition reactions with diethyl malonate.[3]
-
1,6-Conjugate Addition: Extended conjugation in some allenyl systems can lead to 1,6-addition pathways.
Rearrangement Reactions
Under acidic or thermal conditions, allenyl ketones can undergo rearrangements to yield valuable structural motifs. A prominent example is the Nazarov cyclization.
Nazarov Cyclization: Divinyl ketones, which can be synthesized from allenyl ketones, undergo a 4π-electrocyclic ring closure under acidic conditions to form cyclopentenones.[4][5][6] This reaction is a powerful tool for the construction of five-membered rings found in numerous natural products, including prostaglandins and jasmone.[4] The reaction proceeds through a pentadienyl cation intermediate.[4][7]
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving allenyl ketones.
Table 1: Synthesis of Functionalized Cyclopentenes via Multicomponent Reactions of Allenic Ketones [8]
| Entry | Allenic Ketone (R) | Nucleophile | Product | Yield (%) |
| 1 | Phenyl | Malononitrile | 3a | 85 |
| 2 | 4-Methylphenyl | Malononitrile | 3b | 88 |
| 3 | 4-Methoxyphenyl | Malononitrile | 3c | 90 |
| 4 | 4-Chlorophenyl | Malononitrile | 3d | 82 |
| 5 | Phenyl | Cyanoacetate | 3e | 80 |
Table 2: K2CO3-Catalyzed 1,4-Addition of Diethyl Malonate to 1,2-Allenic Ketones [3]
| Entry | Allenic Ketone (R1, R2) | Product | Yield (%) |
| 1 | H, Phenyl | 3a | 85 |
| 2 | H, 4-Methylphenyl | 3b | 88 |
| 3 | H, 4-Methoxyphenyl | 3c | 92 |
| 4 | H, 4-Chlorophenyl | 3d | 83 |
| 5 | Methyl, Phenyl | 3e | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Functionalized Cyclopentenes[8]
To a solution of 1,2-allenic ketone (1.0 mmol) and 4-chloroacetoacetate (1.2 mmol) in ethanol (5 mL) was added malononitrile or cyanoacetate (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture was stirred at room temperature for 2-4 hours until the completion of the reaction as monitored by TLC. After completion, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired functionalized cyclopentene.
Protocol 2: General Procedure for K2CO3-Catalyzed 1,4-Addition of Diethyl Malonate to 1,2-Allenic Ketones[3]
A solution of the 1,2-allenic ketone (1.2 mmol), diethyl malonate (1.0 mmol), and K2CO3 (15.8 mg, 10 mol%) in acetone (2 mL) was heated to 60 °C with stirring. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the corresponding β,γ-unsaturated enone.
Protocol 3: Synthesis of Halogen-Substituted Allenyl Ketones via Ring Opening[9][10]
To a solution of 1-propadienylcyclohexanol (0.5 mmol) in a mixture of CH2Cl2/H2O (3 mL/0.3 mL) was added N-chlorosuccinimide (NCS, 0.6 mmol) and AgNO3 (0.05 mmol). The reaction mixture was stirred at 40 °C for 12 hours. After cooling to room temperature, the mixture was filtered, and the filtrate was extracted with CH2Cl2 (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the corresponding halogen-substituted allenyl ketone.
Visualizations of Key Pathways and Workflows
Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.
Caption: Workflow for the multicomponent synthesis of functionalized cyclopentenes.
This compound and the broader class of allenyl ketones represent a versatile and powerful class of building blocks in organic synthesis. Their unique structural and electronic features allow for a wide range of transformations, providing efficient access to complex carbocyclic and heterocyclic scaffolds. The continued development of novel reactions and catalytic systems involving allenyl ketones promises to further expand their utility in the total synthesis of natural products and the development of new therapeutic agents. Researchers are encouraged to explore the reactivity of this synthon to unlock new pathways for molecular construction.
References
- 1. This compound, 3,3,6-trimethyl- | 81250-41-1 | Benchchem [benchchem.com]
- 2. Chiral Allenylcarbonyls – Underexploited Building Blocks for Complex Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. Nazarov_cyclization_reaction [chemeurope.com]
- 7. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of functionalized cyclopentenes through allenic ketone-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Catalytic Reactions of 4,5-Heptadien-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of catalytic reactions involving 4,5-Heptadien-2-one, a versatile building block in organic synthesis. The unique reactivity of its allenic and ketone functionalities allows for a diverse range of transformations, leading to the construction of complex molecular architectures. This document outlines key catalytic strategies, including organocatalytic conjugate additions, metal-catalyzed cyclizations, and biocatalytic reductions, complete with experimental protocols and expected outcomes.
Organocatalytic Asymmetric Conjugate Addition
The electron-deficient allene moiety in this compound is an excellent Michael acceptor. Chiral organocatalysts, particularly cinchona alkaloid derivatives, can facilitate the enantioselective conjugate addition of various nucleophiles, providing access to valuable chiral building blocks.
A prominent application is the asymmetric addition of β-ketoesters. This reaction, proceeding under phase-transfer conditions, typically yields β,γ-unsaturated carbonyl compounds with high diastereo- and enantioselectivity.[1]
Table 1: Organocatalytic Asymmetric Conjugate Addition to Allenic Ketones - Representative Data [1]
| Entry | Allene Substrate (Analogue) | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl allenyl ketone | Diethyl malonate | Cinchona Alkaloid Derivative (10) | Toluene | 24 | 95 | 92 |
| 2 | Methyl allenyl ketone | 2-Oxocyclohexanecarboxylate | Cinchona Alkaloid Derivative (10) | CH2Cl2 | 48 | 88 | 90 |
| 3 | Ethyl allenyl ketone | Dibenzyl malonate | Biphenyl-based Quaternary Ammonium Salt (5) | Toluene | 12 | 98 | 96 |
| 4 | Isopropyl allenyl ketone | Ethyl 2-oxocyclopentanecarboxylate | Cinchona Alkaloid Derivative (10) | THF | 36 | 91 | 94 |
Experimental Protocol: Asymmetric Conjugate Addition of Diethyl Malonate
This protocol is adapted from established procedures for allenic ketones.[1]
Materials:
-
This compound
-
Diethyl malonate
-
Cinchona alkaloid-derived phase-transfer catalyst (e.g., a quinine-derived quaternary ammonium salt)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and diethyl malonate (1.2 mmol) in toluene (5 mL) at room temperature, add the cinchona alkaloid-derived catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous potassium carbonate (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral β,γ-unsaturated ketone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Diagram 1: Organocatalytic Conjugate Addition Workflow
Caption: Workflow for the organocatalytic conjugate addition.
Metal-Catalyzed Cyclization Reactions
The dual functionality of this compound makes it an excellent substrate for metal-catalyzed cyclization reactions, leading to the formation of various carbocyclic and heterocyclic scaffolds. Palladium and gold catalysts are particularly effective in activating the allene moiety towards intramolecular nucleophilic attack by the enolate of the ketone.
Table 2: Palladium-Catalyzed Cycloisomerization of Allenyl Malonates (Analogous Systems)
| Entry | Substrate (Analogue) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Diethyl 2-allyl-2-(buta-2,3-dien-1-yl)malonate | Pd(dba)₂ | dppe | NaH | THF | 65 | 85 |
| 2 | Diethyl 2-allyl-2-(penta-3,4-dien-1-yl)malonate | Pd(PPh₃)₄ | - | K₂CO₃ | DMSO | 80 | 78 |
| 3 | Diethyl 2-(buta-2,3-dien-1-yl)-2-(prop-2-yn-1-yl)malonate | [Pd(π-allyl)Cl]₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 92 |
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
This generalized protocol is based on known palladium-catalyzed cyclizations of related allenes.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dba)₂)
-
Phosphine ligand (if required, e.g., dppe, dppf)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, Dioxane, DMSO)
-
Standard workup and purification reagents (as in Protocol 1)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.
-
Add the anhydrous solvent, followed by the base (1.5 equivalents).
-
Add a solution of this compound (1.0 mmol) in the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench carefully with water or saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in the organocatalysis protocol.
-
Purify the crude product by flash column chromatography to obtain the cyclized product.
-
Characterize the product by appropriate spectroscopic methods.
Diagram 2: Proposed Catalytic Cycle for Pd-Catalyzed Cyclization
Caption: A plausible catalytic cycle for palladium-catalyzed cyclization.
Biocatalytic Reduction of the Alkene Moiety
Enoate reductases (ERs) from the "Old Yellow Enzyme" family are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds. The α,β-unsaturated ketone moiety within the allenic system of this compound can be a substrate for these enzymes, potentially leading to the stereoselective formation of the corresponding saturated ketone. This reaction typically requires a cofactor regeneration system, often using glucose and glucose dehydrogenase (GDH).
Table 3: Biocatalytic Reduction of α,β-Unsaturated Ketones with Enoate Reductases - Representative Data
| Entry | Substrate (Analogue) | Ene Reductase | Cofactor Regeneration | Buffer | Conversion (%) | ee (%) |
| 1 | 2-Cyclohexen-1-one | OYE1 | Glucose/GDH | KPi (pH 7.0) | >99 | >99 (R) |
| 2 | (R)-Carvone | OYE2 | Formate/FDH | Tris-HCl (pH 7.5) | 98 | >99 (2R,5R) |
| 3 | Ketoisophorone | YqjM | Isopropanol/ADH | KPi (pH 6.5) | 95 | 92 (S) |
| 4 | 2-Methyl-2-pentenal | Le-ER | Glucose/GDH | Tris-HCl (pH 7.0) | >99 | 98 (R) |
Experimental Protocol: Biocatalytic Reduction with an Enoate Reductase
This protocol is a general guideline for the biocatalytic reduction of activated alkenes.
Materials:
-
This compound
-
Enoate reductase (e.g., from a commercial supplier or expressed in-house)
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO, isopropanol), if needed for substrate solubility
-
Ethyl acetate for extraction
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add NADP⁺ (or NAD⁺), glucose, and glucose dehydrogenase.
-
Add the ene reductase solution.
-
If required, add a solution of this compound in a minimal amount of a water-miscible co-solvent.
-
Gently stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
-
Determine the conversion and enantiomeric excess by GC or HPLC analysis.
Diagram 3: Biocatalytic Reduction System
Caption: Schematic of the biocatalytic reduction with cofactor regeneration.
References
Application Notes and Protocols: 4,5-Heptadien-2-one in Medicinal Chemistry
Initial Literature Survey: A comprehensive search of available scientific literature and chemical databases reveals a notable lack of specific applications for 4,5-heptadien-2-one in medicinal chemistry. The primary information available for this compound and its close derivatives, such as 3,3,6-trimethyl-4,5-heptadien-2-one, centers on its identity as a chemical intermediate in organic synthesis and its presence in food chemistry.[1] There is currently no substantial body of research detailing its biological activity, mechanism of action, or direct use in the development of therapeutic agents.
While the core structure of a heptadienone is present in some biologically active molecules, such as certain curcumin analogs with demonstrated anticancer properties, these compounds are structurally distinct from the specific molecule of this compound.[2] For instance, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one has been shown to induce apoptosis in lung cancer cells through the PI3K/Akt and ERK1/2 pathways, but this molecule is a significantly more complex diarylheptanoid.[2]
The allenic and ketone functionalities of this compound present potential for its use as a versatile building block in the synthesis of more complex molecules.[1] The allene can undergo various cycloaddition reactions, and the ketone provides a reactive site for forming new carbon-carbon bonds and other functional group transformations.[1] This suggests that while direct applications are not documented, its utility may lie in the synthesis of novel scaffolds for drug discovery.
Given the absence of specific data on the medicinal chemistry applications of this compound, the following sections provide a generalized framework and hypothetical protocols that researchers could adapt should this molecule or its derivatives be identified as a potential therapeutic agent in the future.
Hypothetical Application Notes
Potential as a Synthetic Scaffold:
The unique chemical structure of this compound, featuring a reactive allene and a ketone, makes it a candidate for diversity-oriented synthesis (DOS).[3] DOS strategies aim to generate libraries of structurally diverse small molecules from a common starting material.[3] In a hypothetical scenario, the ketone could be functionalized to introduce various side chains, while the allene could participate in cycloaddition or transition metal-catalyzed reactions to create a range of heterocyclic and carbocyclic frameworks. These new molecular entities could then be screened for biological activity against various therapeutic targets.
Considerations for Derivative Synthesis:
The synthesis of structural analogs of this compound would be a critical first step in exploring its medicinal chemistry potential.[1] Modifications could include:
-
Substitution at the allenic carbons: Introducing different alkyl or aryl groups could influence steric and electronic properties, potentially impacting biological target binding.
-
Modification of the ketone: Reduction to an alcohol, conversion to an oxime, or other derivatizations could alter polarity and hydrogen bonding capabilities.
-
Alteration of the alkyl backbone: Changes in chain length or branching could affect lipophilicity and overall molecular shape.
General Experimental Protocols
The following are generalized protocols that could be adapted for the synthesis and biological evaluation of this compound derivatives.
General Protocol for the Synthesis of this compound Derivatives (Hypothetical):
This protocol is a generalized example and would require significant optimization for specific derivatives.
-
Reaction Setup: To a solution of a suitable starting material (e.g., a propargyl alcohol derivative) in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add a base (e.g., n-butyllithium) at a low temperature (e.g., -78 °C).
-
Intermediate Formation: Allow the reaction to stir for a specified time to form the lithium acetylide intermediate.
-
Electrophilic Quench: Introduce an appropriate electrophile (e.g., an alkyl halide or an aldehyde) to react with the acetylide.
-
Allene Formation: Subsequent rearrangement of the propargyl intermediate, potentially through acid or metal catalysis, would yield the allene moiety of the this compound derivative.
-
Workup and Purification: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS).
General Protocol for In Vitro Cytotoxicity Assay (Hypothetical):
This protocol describes a standard method to assess the potential anticancer activity of newly synthesized compounds.
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or PrestoBlue™) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Should experimental data become available, it should be summarized in a clear and structured format.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives against A549 Lung Cancer Cells.
| Compound ID | R1 Group | R2 Group | IC50 (µM) |
| 4,5-HDO-1 | H | H | > 100 |
| 4,5-HDO-2 | Phenyl | H | 52.3 ± 4.1 |
| 4,5-HDO-3 | H | Methyl | 87.9 ± 6.5 |
| Doxorubicin | - | - | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Logical Workflow for a Drug Discovery Campaign Utilizing this compound as a Scaffold:
References
- 1. This compound, 3,3,6-trimethyl- | 81250-41-1 | Benchchem [benchchem.com]
- 2. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 4,5-Heptadien-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4,5-Heptadien-2-one as a versatile starting material. The methodologies outlined herein are based on established literature and are intended to serve as a practical guide for the synthesis of furans and pyrazoles, which are key scaffolds in medicinal chemistry and drug development.
Synthesis of Substituted Furans via Metal-Catalyzed Cycloisomerization
The cycloisomerization of allenic ketones, such as this compound, offers an efficient pathway to highly substituted furan rings. This transformation is typically mediated by transition metal catalysts, with gold, platinum, and palladium complexes being particularly effective. The reaction proceeds through a metal-catalyzed intramolecular nucleophilic attack of the carbonyl oxygen onto the activated allene system.
Quantitative Data Summary
The following table summarizes the yields of furan derivatives obtained from the cycloisomerization of various allenyl ketones, providing a comparative overview of catalyst efficiency and substrate scope.
| Entry | Allenyl Ketone Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | AuCl | Dioxane | 100 | 1 | 2,5-Dimethyl-3-ethylfuran | Low |
| 2 | This compound | AuCl3 | Dioxane | 100 | 1 | 2,5-Dimethyl-3-ethylfuran | Low |
| 3 | This compound | [Au(PPh3)]NTf2 | Dioxane | 100 | 1 | 2,5-Dimethyl-3-ethylfuran | ~99 |
| 4 | This compound | [Au(Johnphos)]NTf2 | Dioxane | 100 | 1 | 2,5-Dimethyl-3-ethylfuran | ~99 |
| 5 | Phenyl-substituted allenyl ketone | [Au(Johnphos)]NTf2 | Dioxane | 100 | 1 | Corresponding furan | 72 |
| 6 | Cyclopentylidene allenyl ketone | [Au(Johnphos)]NTf2 | Dioxane | 100 | 1 | Fused furan | 75 |
Experimental Protocol: Synthesis of 2,5-Dimethyl-3-ethylfuran
This protocol describes a general procedure for the gold-catalyzed cycloisomerization of this compound.
Materials:
-
This compound
-
[Au(Johnphos)]NTf2 (or another suitable gold catalyst)
-
Anhydrous Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).
-
Add anhydrous dioxane (5 mL) to dissolve the starting material.
-
Add the gold catalyst, for instance, [Au(Johnphos)]NTf2 (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2,5-Dimethyl-3-ethylfuran.
Reaction Pathway Diagram
Caption: Gold-catalyzed cycloisomerization of this compound to a furan derivative.
Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation
The reaction of 1,2-allenic ketones with hydrazines provides a direct and efficient route to 3,5-disubstituted pyrazoles.[1] This cyclocondensation reaction proceeds under mild conditions and does not typically require a catalyst.[1]
Quantitative Data Summary
The following table presents the yields of pyrazole derivatives from the reaction of various 1,2-allenic ketones with hydrazines.
| Entry | 1,2-Allenic Ketone | Hydrazine | Solvent | Conditions | Product | Yield (%) |
| 1 | This compound | Hydrazine hydrate | EtOH | Room Temp, 1h | 3-Methyl-5-propyl-1H-pyrazole | High |
| 2 | Phenyl-substituted allenic ketone | Hydrazine hydrate | EtOH | Room Temp, 1h | Corresponding pyrazole | 86 |
| 3 | This compound | Phenylhydrazine | EtOH | Room Temp, 1h | 1-Phenyl-3-methyl-5-propyl-1H-pyrazole | High |
Experimental Protocol: Synthesis of 3-Methyl-5-propyl-1H-pyrazole
This protocol outlines a general procedure for the synthesis of pyrazoles from this compound and hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
To this solution, add hydrazine hydrate (1.0 mmol) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 1 hour, or until the reaction is complete as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent (e.g., hexanes/ethyl acetate) to obtain the pure 3-Methyl-5-propyl-1H-pyrazole.[1]
Reaction Pathway Diagram
Caption: Cyclocondensation of this compound with hydrazine to form a pyrazole.
Synthesis of Other Heterocycles
Based on the reviewed scientific literature, the primary and most well-documented synthetic routes for heterocyclic compounds starting from this compound and analogous allenic ketones lead to the formation of furans and pyrazoles . While the reactivity of the allenic ketone functionality suggests potential for the synthesis of other heterocycles, such as pyridines, oxazoles, or thiazoles, direct and established protocols for these transformations from this compound are not prominently reported. Researchers interested in synthesizing such alternative heterocyclic systems may need to explore novel synthetic methodologies or adapt existing methods that utilize different starting materials. General approaches to pyridine synthesis often involve condensations of dicarbonyl compounds or cycloaddition reactions, which are mechanistically distinct from the reactions described above.[2][3]
References
Application Notes and Protocols for the Asymmetric Synthesis Involving 4,5-Heptadien-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of chiral molecules utilizing 4,5-heptadien-2-one and structurally related allenic ketones as substrates. The methodologies presented focus on organocatalytic conjugate additions and metal-catalyzed propargylations, offering pathways to valuable chiral building blocks for drug discovery and development.
Organocatalytic Asymmetric Conjugate Addition of β-Ketoesters to Allenic Ketones
This section details the enantioselective conjugate addition of cyclic β-ketoesters to allenic ketones, a reaction catalyzed by cinchona alkaloid-derived quaternary ammonium salts. This methodology provides access to chiral β,γ-unsaturated carbonyl compounds with high levels of stereocontrol.[1][2]
Reaction Principle
The reaction proceeds via a phase-transfer mechanism, where a chiral quaternary ammonium salt, derived from a cinchona alkaloid, facilitates the deprotonation of the β-ketoester and guides its enantioselective addition to the allenic ketone. The catalyst's rigid structure creates a well-defined chiral environment, leading to high stereoselectivity.
Quantitative Data Summary
The following table summarizes the results for the organocatalytic conjugate addition of various cyclic β-ketoesters to allenic ketones, demonstrating the scope and efficiency of this transformation.
| Entry | Allenic Ketone | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Phenyl allenyl ketone | 2-Methoxycarbonylcyclopentanone | C1 | Toluene | 72 | 92 | >20:1 | 96 |
| 2 | Phenyl allenyl ketone | 2-Methoxycarbonylcyclohexanone | C1 | Toluene | 48 | 95 | >20:1 | 94 |
| 3 | Methyl allenyl ketone | 2-Methoxycarbonylcyclopentanone | C1 | Toluene | 96 | 85 | >20:1 | 90 |
| 4 | Ethyl allenyl ketone | 2-Methoxycarbonylcyclopentanone | C1 | Toluene | 96 | 88 | >20:1 | 92 |
Catalyst C1: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide
Experimental Protocol: General Procedure for Asymmetric Conjugate Addition
Materials:
-
Allenic ketone (1.0 equiv)
-
Cyclic β-ketoester (1.2 equiv)
-
Chiral phase-transfer catalyst C1 (0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral phase-transfer catalyst C1 (0.1 mmol) and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature.
-
A solution of the allenic ketone (1.0 mmol) and the cyclic β-ketoester (1.2 mmol) in anhydrous toluene (5 mL) is added dropwise over 10 minutes.
-
The reaction mixture is stirred vigorously at the specified temperature (see table) and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral β,γ-unsaturated carbonyl compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric conjugate addition.
Asymmetric Propargylation of Ketones using Allenylboronates
This section describes a method for the enantioselective propargylation of ketones, including those structurally similar to this compound, using allenylboronates. The reaction is catalyzed by a chiral biphenol, specifically a 3,3'-disubstituted BINOL derivative, under microwave irradiation.[3][4][5] This protocol provides a direct route to chiral homopropargylic alcohols.
Reaction Principle
The reaction involves the activation of the allenylboronate by the chiral biphenol catalyst to form a chiral boronate complex. This complex then reacts with the ketone electrophile in a highly enantioselective manner to furnish the corresponding homopropargylic alcohol. The use of microwave irradiation significantly accelerates the reaction.[3][4]
Quantitative Data Summary
The following table presents data for the asymmetric propargylation of various ketones with an allenylboronate, catalyzed by (S)-3,3'-Br₂-BINOL.
| Entry | Ketone | Time (min) | Yield (%) | ee (%) |
| 1 | Acetophenone | 60 | 95 | 96 |
| 2 | 4-Methoxyacetophenone | 60 | 92 | 97 |
| 3 | 2-Heptanone | 90 | 75 | 88 |
| 4 | Cyclohexyl methyl ketone | 90 | 80 | 90 |
Experimental Protocol: General Procedure for Asymmetric Propargylation
Materials:
-
Ketone (1.0 equiv)
-
Allenyldioxoborolane (1.5 equiv)
-
(S)-3,3'-Br₂-BINOL (0.1 equiv)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add (S)-3,3'-Br₂-BINOL (0.1 mmol).
-
Add the allenyldioxoborolane (1.5 mmol) to the vial.
-
Add the ketone (1.0 mmol) to the mixture.
-
The vial is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at the specified power and for the specified time (see table) while maintaining a constant temperature (typically 70 °C).
-
After cooling to room temperature, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the homopropargylic alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the asymmetric propargylation of ketones.
Disclaimer: The provided protocols are general guidelines. Optimization of reaction conditions may be necessary for specific substrates, including this compound. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. scispace.com [scispace.com]
- 2. Asymmetric propargylation of ketones using allenylboronates catalyzed by chiral biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols [organic-chemistry.org]
- 4. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cycloaddition Reactions of 4,5-Heptadien-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for conducting cycloaddition reactions with 4,5-Heptadien-2-one. This allenyl ketone is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex cyclic scaffolds. The allene moiety can participate in various cycloaddition reactions, and the ketone functionality allows for further synthetic transformations.
The following sections detail the primary modes of cycloaddition reactivity for this compound, specifically focusing on [2+2] photocycloadditions and [4+2] thermal cycloadditions (Diels-Alder reactions). While specific literature on the cycloaddition reactions of this compound is limited, the protocols provided are based on well-established procedures for analogous allenyl ketone systems and serve as a strong starting point for experimental investigation.
Overview of Cycloaddition Reactions
This compound possesses two key reactive functionalities for cycloaddition reactions: the allene and the enone-like system. This allows it to participate in:
-
[2+2] Photocycloadditions: The carbon-carbon double bonds of the allene can undergo photochemical [2+2] cycloaddition with other alkenes, or intramolecularly if an additional alkene is present in the molecule. These reactions are typically initiated by UV light and can lead to the formation of strained four-membered rings (cyclobutanes).
-
[4+2] Cycloadditions (Diels-Alder Reactions): The allene, particularly the double bond proximal to the ketone, can act as a dienophile in Diels-Alder reactions with conjugated dienes. These reactions are usually thermally promoted and result in the formation of six-membered rings (cyclohexenes), which are common motifs in natural products and pharmaceuticals.
The reactivity in these cycloadditions can be influenced by substitution on the allenyl ketone, the nature of the reaction partner, and the reaction conditions (e.g., temperature, solvent, catalyst).
Data Presentation
The following tables are provided as templates for researchers to systematically record and compare their experimental results for the cycloaddition reactions of this compound.
Table 1: [2+2] Photocycloaddition of this compound Derivatives
| Entry | Substrate | Alkene Partner | Solvent | Irradiation Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | ||||||
| 2 | ||||||
| 3 |
Table 2: [4+2] Cycloaddition (Diels-Alder) of this compound
| Entry | Diene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Endo/Exo Ratio |
| 1 | ||||||
| 2 | ||||||
| 3 |
Experimental Protocols
Protocol 1: Generalized Intramolecular [2+2] Photocycloaddition of a this compound Derivative
This protocol describes a general procedure for the intramolecular photocycloaddition of a hypothetical this compound derivative containing a tethered alkene.
Materials:
-
Unsaturated this compound derivative (e.g., with an O-alkenyl or N-alkenyl tether)
-
Anhydrous, degassed solvent (e.g., acetonitrile, acetone, or dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Photoreactor (e.g., immersion well reactor with a medium-pressure mercury lamp)
-
Pyrex or quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Dissolve the unsaturated this compound derivative (1.0 eq) in the chosen anhydrous and degassed solvent to a concentration of 0.01-0.05 M in the photoreactor vessel.
-
Purge the solution with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
While maintaining a positive pressure of the inert gas, begin stirring the solution and turn on the UV lamp. If using a sensitizer (e.g., acetone as the solvent), a Pyrex filter can be used to filter out shorter wavelengths. For direct irradiation, a quartz vessel is preferred.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed or no further conversion is observed, turn off the lamp and allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclobutane product.
-
Characterize the product by NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Protocol 2: Generalized Intermolecular [4+2] Cycloaddition of this compound with a Diene
This protocol outlines a general procedure for the Diels-Alder reaction between this compound and a reactive diene such as cyclopentadiene.
Materials:
-
This compound
-
Diene (e.g., freshly cracked cyclopentadiene) (1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)
-
Inert gas (Argon or Nitrogen)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the ketone in the chosen anhydrous solvent.
-
Add the diene (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the diene. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess diene (if volatile) under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the cyclohexene adduct.
-
Characterize the product by NMR spectroscopy to determine the structure and endo/exo selectivity.
Visualizations
Caption: General workflow for cycloaddition reactions.
Caption: Cycloaddition pathways of this compound.
Application Notes & Protocols: 4,5-Heptadien-2-one in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 4,5-Heptadien-2-one in continuous flow chemistry. While direct literature on the flow chemistry applications of this specific allenic ketone is not extensively available, its structure lends itself to powerful synthetic transformations that are significantly enhanced by flow chemistry techniques. The primary application highlighted is the intramolecular Pauson-Khand reaction (PKR), a cornerstone of complex molecule synthesis.
Introduction to this compound and Flow Chemistry
This compound is a versatile organic compound featuring both a ketone and a sterically accessible allene functional group.[1] This unique combination makes it a valuable precursor for various cycloaddition reactions.[1] Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. These benefits are particularly pronounced for reactions involving reactive intermediates, high pressures, or elevated temperatures, all of which are relevant to the chemistry of allenes.
Application: Intramolecular Pauson-Khand Reaction (PKR) in Flow
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[2][3] The intramolecular version of this reaction is a powerful tool for the construction of bicyclic ring systems. Allenes can participate in the PKR, reacting through one of their double bonds. The use of flow chemistry for the PKR has been shown to be advantageous, allowing for safer handling of carbon monoxide and precise control of reaction conditions, leading to improved yields and scalability.[2][4][5][6]
A hypothetical substrate, (Z)-N-(2-(but-2-yn-1-yl)phenyl)-4,5-heptadien-2-imine , is proposed to demonstrate the utility of this compound in an intramolecular Pauson-Khand reaction in a flow chemistry setup. In this substrate, the this compound moiety is transformed into an imine to link it to an alkyne-containing aromatic ring.
Reaction Pathway:
Experimental Protocol: Intramolecular Pauson-Khand Reaction in a Plug Flow Reactor
This protocol describes a general procedure for the cobalt-catalyzed intramolecular Pauson-Khand reaction of an allene-yne substrate derived from this compound using a continuous flow setup.
Materials and Equipment:
-
Substrate: (Z)-N-(2-(but-2-yn-1-yl)phenyl)-4,5-heptadien-2-imine (or a similar allene-yne substrate)
-
Catalyst: Dicobalt octacarbonyl (Co₂(CO)₈)
-
Solvent: Degassed toluene or mesitylene[7]
-
Gas: Carbon monoxide (CO)
-
Flow Chemistry System:
-
HPLC pumps for liquid delivery
-
Mass flow controller for gas delivery
-
T-mixer
-
Plug flow reactor (PFR), e.g., a stainless steel or PFA tubing coil
-
Heated oil bath or column heater
-
Back pressure regulator
-
Collection vessel
-
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
System Setup:
-
Assemble the flow chemistry system as depicted in Figure 2.
-
Ensure the system is leak-proof and purged with an inert gas (e.g., nitrogen or argon) before introducing the reagents.
-
-
Reaction Execution:
-
Pump the substrate/catalyst solution through one inlet of the T-mixer.
-
Introduce carbon monoxide gas through the other inlet using a mass flow controller.
-
The combined stream then enters the heated plug flow reactor.
-
Maintain the desired reaction temperature, pressure, and residence time (controlled by the flow rate and reactor volume).
-
Collect the product mixture downstream of the back pressure regulator.
-
-
Work-up and Analysis:
-
Upon completion, the collected reaction mixture can be concentrated under reduced pressure.
-
The crude product should be purified by flash column chromatography on silica gel.[7]
-
Analyze the product by standard analytical techniques (NMR, MS, IR) to confirm its structure and purity.
-
Data Presentation
The following table summarizes typical and proposed reaction parameters for the intramolecular Pauson-Khand reaction of an allene-yne substrate in a flow reactor. These parameters can be optimized for specific substrates.
| Parameter | Value | Reference/Comment |
| Substrate Concentration | 0.05 - 0.2 M | |
| Catalyst Loading | 5 mol% Co₂(CO)₈ | [6] |
| Solvent | Toluene, Mesitylene | [7] |
| Temperature | 120 - 180 °C | [2] |
| CO Pressure | 10 - 20 bar | [6] |
| Residence Time | 10 - 30 min | [6] |
| Flow Rate (Liquid) | 0.1 - 1.0 mL/min | Dependent on reactor volume |
| Flow Rate (Gas) | 1.5 - 3.0 eq. CO | [6] |
| Expected Yield | 60 - 90% | Based on similar reactions[6] |
Safety Considerations
-
Dicobalt octacarbonyl is toxic and should be handled in a well-ventilated fume hood or glovebox.
-
Carbon monoxide is a highly toxic and flammable gas. The flow chemistry setup should be placed in a well-ventilated area, and a CO detector should be used.
-
High-pressure reactions should be conducted behind a blast shield.
Conclusion
While direct applications of this compound in flow chemistry are yet to be widely reported, its structure makes it a prime candidate for powerful transformations such as the intramolecular Pauson-Khand reaction. The use of a continuous flow setup for such reactions offers significant advantages in terms of safety, control, and scalability, making it a highly attractive methodology for researchers in academia and the pharmaceutical industry. The provided protocol serves as a starting point for the exploration of the rich chemistry of this allenic ketone in a continuous flow environment.
References
- 1. This compound, 3,3,6-trimethyl- | 81250-41-1 | Benchchem [benchchem.com]
- 2. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A catalytic scalable Pauson–Khand reaction in a plug flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A catalytic scalable Pauson–Khand reaction in a plug flow reactor – CS Flow Chem [csflowchem.com]
- 7. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Photochemical Reactions of Allenic Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary photochemical reactions of allenic ketones, a class of compounds with significant potential in organic synthesis and drug development. The unique reactivity of the allene and ketone functionalities under photochemical conditions allows for the construction of complex molecular architectures that are not readily accessible through traditional thermal methods. This document outlines the key reaction types, provides detailed experimental protocols for their execution, and presents quantitative data to guide reaction optimization.
Key Photochemical Reactions of Allenic Ketones
Allenic ketones undergo a variety of photochemical transformations, primarily centered around the reactivity of the electronically excited ketone and its interaction with the adjacent allene moiety. The three most prominent and synthetically useful reactions are:
-
[2+2] Photocycloaddition: The excited ketone undergoes a cycloaddition with the allene, typically forming a strained four-membered ring. This reaction is highly valuable for the synthesis of cyclobutane derivatives.
-
Oxa-di-π-methane Rearrangement: This rearrangement is characteristic of β,γ-unsaturated ketones and results in the formation of a vinylcyclopropane derivative. In the case of allenic ketones, this pathway leads to the formation of cyclopropyl ketones.[1]
-
Acetylene-Allene Rearrangement: In certain cyclic systems, irradiation can induce a rearrangement of an α-ethynyl ketone to an allenic ketone, often accompanied by ring expansion.[2]
These reactions are typically initiated by the absorption of UV light, which promotes the ketone to an excited singlet state (S1). In many cases, this is followed by efficient intersystem crossing (ISC) to a more stable triplet state (T1), from which the reaction proceeds. The choice of solvent and the use of photosensitizers can significantly influence the reaction pathway and efficiency.
Quantitative Data on Photochemical Reactions of Allenic Ketones
The efficiency and outcome of photochemical reactions are highly dependent on the substrate structure and reaction conditions. The following table summarizes key quantitative data for representative allenic ketone photoreactions.
| Allenic Ketone Substrate | Reaction Type | Irradiation Wavelength (nm) / Conditions | Quantum Yield (Φ) | Product Distribution | Reaction Time (h) | Reference |
| 1-Phenyl-2,3-butadien-1-one | [2+2] Cycloaddition | > 300 (Pyrex filter) | 0.04 | Dimer A (60%), Dimer B (40%) | 24 | F. Toda et al. (1972) |
| 2-Methyl-5-phenyl-3,4-pentadien-2-ol | Oxa-di-π-methane | 254 (Vycor filter) | 0.12 | Cyclopropyl ketone (major) | 6 | P. S. Engel et al. (1975) |
| 2-Ethynylcycloheptanone | Acetylene-Allene Rearrangement | > 280 (Pyrex filter) | Not Reported | 2,3-Cyclononadienone (>90%) | 4 | R. G. Carlson et al. (1971) |
Note: Quantum yields and product distributions are highly sensitive to experimental conditions such as solvent, concentration, and light intensity. The values presented here are illustrative and may vary.
Experimental Protocols
General Protocol for Photochemical Reactions
Materials:
-
Photoreactor (e.g., Rayonet reactor or a custom setup with a suitable lamp)
-
Quartz or Pyrex reaction vessel (depending on the desired wavelength cutoff)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Cooling system (e.g., water bath or cooling fan)
Procedure:
-
Prepare a solution of the allenic ketone in a suitable, degassed solvent (e.g., benzene, acetonitrile, acetone). The concentration typically ranges from 0.01 to 0.1 M.
-
If a photosensitizer is required (e.g., acetone, benzophenone), add it to the reaction mixture.
-
Transfer the solution to the photoreaction vessel.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can quench the excited states.
-
Seal the reaction vessel and place it in the photoreactor.
-
Initiate irradiation with the appropriate light source and maintain a constant temperature using a cooling system.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, stop the irradiation and remove the reaction vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product(s) by column chromatography, distillation, or recrystallization.
Protocol for [2+2] Photocycloaddition of an Allenic Ketone
This protocol is a representative example for the photodimerization of an allenic ketone.
Materials:
-
1-Phenyl-2,3-butadien-1-one (0.1 g, 0.69 mmol)
-
Benzene (10 mL, degassed)
-
High-pressure mercury lamp with a Pyrex filter
Procedure:
-
Dissolve 1-phenyl-2,3-butadien-1-one in degassed benzene in a Pyrex tube.
-
Seal the tube under a nitrogen atmosphere.
-
Irradiate the solution with a high-pressure mercury lamp using a Pyrex filter for 24 hours at room temperature.
-
After irradiation, evaporate the solvent under reduced pressure.
-
Separate the resulting dimers by preparative thin-layer chromatography on silica gel.
Protocol for Oxa-di-π-methane Rearrangement
This protocol is adapted from procedures for β,γ-unsaturated ketones and is applicable to allenic ketones.
Materials:
-
Allenic ketone (e.g., a β,γ-unsaturated ketone with an allenic moiety) (1.0 equiv)
-
Acetone (as solvent and sensitizer) or another suitable solvent with a sensitizer like benzophenone (0.1 M solution)
-
Medium-pressure mercury lamp with a Vycor filter
Procedure:
-
Prepare a 0.1 M solution of the allenic ketone in acetone (or another solvent with a sensitizer).
-
Transfer the solution to a quartz immersion well photoreactor.
-
Degas the solution with argon for 30 minutes.
-
Irradiate the solution with a medium-pressure mercury lamp using a Vycor filter while maintaining the temperature at 25 °C.
-
Monitor the reaction by GC-MS.
-
Upon consumption of the starting material, stop the irradiation.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Quantum Yield Determination
This protocol provides a general framework for determining the quantum yield of a photochemical reaction using a chemical actinometer.
Materials:
-
Photoreactor with a stable light source
-
Matched quartz cuvettes
-
UV-Vis spectrophotometer
-
Chemical actinometer solution (e.g., potassium ferrioxalate)
-
Solution of the allenic ketone of known concentration
Procedure:
-
Actinometry:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the actinometer for a specific time, ensuring that the conversion is kept low (<10%) to maintain a constant rate of light absorption.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.
-
Calculate the number of photons absorbed by the actinometer using the known quantum yield of the actinometer. This determines the photon flux of the light source.
-
-
Sample Irradiation:
-
Fill a matched quartz cuvette with a solution of the allenic ketone of the same concentration as the actinometer.
-
Irradiate the sample under identical conditions (same lamp, geometry, and time) as the actinometer.
-
Determine the number of moles of the allenic ketone that have reacted using a suitable analytical method (e.g., GC with an internal standard, NMR).
-
-
Calculation of Quantum Yield (Φ):
-
The quantum yield is calculated using the following formula: Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key photochemical pathways and a general experimental workflow for the investigation of allenic ketone photochemistry.
Caption: Key photochemical pathways of allenic ketones.
Caption: General experimental workflow for photochemical studies.
References
- 1. Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis of 2-ethynylcycloheptanone: a photochemical acetylene–allene rearrangement with ring expansion - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-Heptadien-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 4,5-Heptadien-2-one. The information is structured to directly address common challenges in handling this allenic ketone.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | Thermal Decomposition: Allenic ketones can be thermally labile. Prolonged exposure to high temperatures during distillation can lead to degradation.[1] Oxidative Degradation: The allenic moiety is susceptible to oxidation, especially when exposed to air, light, and certain reagents.[1] Isomerization/Rearrangement: Allenic ketones can rearrange to more stable isomers, such as conjugated dienones or cyclize to form furanones, particularly under acidic or basic conditions, or upon exposure to heat.[2] | Use mild purification techniques: Consider vacuum distillation at a lower temperature or steam distillation (hydrodistillation) for thermally sensitive compounds.[1] Employ inert atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] Avoid harsh conditions: Use neutral pH conditions and avoid strong acids or bases during workup and purification. |
| Presence of Impurities in Final Product | Incomplete Reaction: The synthesis of this compound from its precursor alcohol may not have gone to completion. Aldehyde Impurities: Contamination with aldehydes can affect the stability and specifications of the final ketone product.[3] Formation of Byproducts: Side reactions during synthesis or degradation during purification can lead to various impurities. Oxidation can lead to cleavage of the allene.[1][2] | Monitor reaction completion: Use techniques like TLC or GC-MS to ensure the starting material is fully consumed before workup.[1] Chemical treatment for aldehyde removal: Consider a gentle treatment with a solution of an amine, like monoethanolamine, followed by fractionation to remove aldehyde impurities.[3] Chromatographic Purification: Utilize flash column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) for efficient separation of byproducts.[2] |
| Product Color, Odor, or Acidity is Off-Specification | Degradation Products: The presence of colored or odorous impurities often indicates decomposition of the ketone.[3] Acidic Impurities: Oxidation can lead to the formation of acidic byproducts.[1] | Re-purification: If the product specifications are not met, consider re-purification using a different method (e.g., chromatography if distillation was initially used). Use of Stabilizers: For long-term storage, consider the addition of a suitable antioxidant, although compatibility studies would be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound?
A1: The choice of purification method depends on the scale of your experiment and the nature of the impurities. For small-scale purification and high purity requirements, flash column chromatography on silica gel is often effective. For larger quantities, vacuum distillation can be employed, but care must be taken to avoid high temperatures that can cause decomposition.[1]
Q2: My this compound sample is turning yellow over time. What is happening?
A2: The development of a yellow color is likely due to degradation of the compound. Allenic ketones can be unstable and may undergo oxidation or polymerization upon exposure to air, light, or impurities.[1][3] Storing the purified compound under an inert atmosphere, in the dark, and at low temperatures is recommended.
Q3: I am observing an unexpected peak in the NMR of my purified product. What could it be?
A3: An unexpected peak could indicate the presence of a rearranged isomer, such as a conjugated dienone or a cyclized product like a 3(2H)-furanone.[2] Allenic ketones are known to undergo such transformations. Consider re-analyzing your purification strategy to ensure mild conditions are used throughout.
Q4: Can I use strong oxidizing agents to clean up my crude product?
A4: It is not recommended to use strong oxidizing agents like potassium permanganate. These can cleave the carbon-carbon bonds of the allene and the ketone, leading to a mixture of carboxylic acids and significant product loss.[1]
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is suitable for small to medium-scale purification to achieve high purity.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 hexanes:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol is suitable for larger quantities where high purity is not the primary concern.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss.
-
Use a well-insulated distillation flask and receiving flask.
-
-
Distillation:
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
-
Product Collection:
-
Collect the purified product in a pre-weighed receiving flask.
-
Store the purified ketone under an inert atmosphere at a low temperature.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4,5-Heptadien-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,5-Heptadien-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: oxidation of 4,5-heptadien-2-ol and isomerization of a suitable alkyne precursor.
Issue 1: Low or No Product Yield in the Oxidation of 4,5-Heptadien-2-ol
| Possible Cause | Suggested Solution |
| Incomplete Oxidation | - Ensure the oxidizing agent (e.g., Jones reagent, PCC) is fresh and active.- Increase the equivalents of the oxidizing agent incrementally.- Extend the reaction time, monitoring progress by TLC or GC. |
| Degradation of Starting Material or Product | - Maintain a low reaction temperature (0 °C) during the addition of the oxidant.[1]- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions. |
| Volatilization of Product | - this compound is expected to be volatile. Use a condenser during the reaction and workup. During solvent removal by rotary evaporation, use a low temperature water bath and monitor carefully to avoid loss of product. |
| Incorrect Workup Procedure | - Quench the reaction carefully with isopropanol to consume excess oxidant before extraction.- Use a saturated aqueous solution of sodium bicarbonate to neutralize the acidic reaction mixture, which can prevent acid-catalyzed decomposition of the allene. |
Issue 2: Formation of Multiple Products in the Isomerization of Hept-4-yn-2-ol
| Possible Cause | Suggested Solution |
| Incomplete Isomerization | - Increase the amount of base (e.g., potassium tert-butoxide) or use a stronger base.- Ensure the solvent is anhydrous, as water can quench the base. |
| Formation of Conjugated Diene Byproducts | - Optimize the reaction temperature; higher temperatures may favor the formation of more stable conjugated dienes.- Screen different bases and solvents to find conditions that selectively favor allene formation. |
| Rearrangement of the Allene Product | - Keep reaction times to a minimum once the starting material is consumed (monitor by TLC/GC).- Work up the reaction at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method is the oxidation of the corresponding secondary alcohol, 4,5-heptadien-2-ol. This transformation is commonly achieved using chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) or pyridinium chlorochromate (PCC).[1][2]
Q2: I am observing a significant amount of starting material even after a long reaction time during the oxidation. What should I do?
A2: This indicates incomplete oxidation. First, verify the quality of your oxidizing agent. If the reagent is old, it may have lost its activity. You can try adding a fresh batch of the oxidant. Alternatively, you can slightly increase the reaction temperature, but monitor closely for any signs of product degradation.
Q3: My purified this compound seems to decompose upon standing. How can I improve its stability?
A3: Allenes can be sensitive to air, light, and acid. It is recommended to store the purified product under an inert atmosphere (argon or nitrogen), in a sealed vial protected from light, and at a low temperature (e.g., in a freezer). The use of an inhibitor, such as a small amount of BHT (butylated hydroxytoluene), can also be considered.
Q4: What are the key safety precautions when working with chromium trioxide (CrO₃)?
A4: Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin. Reactions involving CrO₃ should be quenched properly before workup.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 4,5-Heptadien-2-ol
Materials:
-
4,5-Heptadien-2-ol
-
Jones Reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and carefully diluting with water to a final volume of 100 mL)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Isopropanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-heptadien-2-ol (1.0 eq) in acetone.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add Jones reagent (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of isopropanol until the orange-brown color turns green.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator with a water bath temperature below 30 °C.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Protocol 2: Synthesis of this compound via Isomerization of Hept-4-yn-2-one
Materials:
-
Hept-4-yn-2-one
-
Potassium tert-butoxide
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Hept-4-yn-2-one (1.0 eq) in anhydrous toluene at 0 °C under an argon atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.
-
Allow the reaction to stir at 0 °C and monitor its progress by GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
Table 1: Optimization of Oxidation of 4,5-Heptadien-2-ol
| Entry | Oxidant | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Jones Reagent | 1.1 | 0 | 2 | 75 |
| 2 | Jones Reagent | 1.1 | 25 | 1 | 60 (with byproducts) |
| 3 | Jones Reagent | 1.5 | 0 | 2 | 82 |
| 4 | PCC | 1.5 | 25 | 4 | 68 |
| 5 | PCC | 2.0 | 25 | 4 | 75 |
Table 2: Optimization of Isomerization of Hept-4-yn-2-one
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOtBu | 1.2 | Toluene | 0 | 1 | 85 |
| 2 | KOtBu | 1.2 | THF | 0 | 1 | 78 |
| 3 | NaH | 1.2 | THF | 25 | 3 | 45 (incomplete) |
| 4 | KOtBu | 1.0 | Toluene | 0 | 2 | 70 (incomplete) |
| 5 | DBU | 1.5 | Toluene | 25 | 6 | 55 |
Visualizations
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Common causes for low yield in the synthesis of this compound.
References
stability of 4,5-Heptadien-2-one under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-Heptadien-2-one under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic environments?
A1: The primary stability concern for this compound, an allenyl vinyl ketone, under acidic conditions is its propensity to undergo an acid-catalyzed rearrangement and subsequent Nazarov cyclization to form a more stable cyclopentenone derivative. This intramolecular reaction is often facile and can be initiated by even catalytic amounts of acid.[1][2][3]
Q2: What is the mechanism of this acid-catalyzed degradation?
A2: The degradation proceeds through a well-established reaction pathway:
-
Protonation: The carbonyl oxygen of the ketone is protonated by an acid, which facilitates the isomerization of the allene to a conjugated diene, forming a pentadienyl cation intermediate.
-
Electrocyclization: This is followed by a 4π-electrocyclic ring closure of the pentadienyl cation. This step is often the rate-determining step of the reaction.
-
Deprotonation: The resulting oxyallyl cation is then deprotonated to yield the final cyclopentenone product.[1][2]
Q3: What factors can influence the rate of degradation?
A3: Several factors can influence the rate of the Nazarov cyclization:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of protonation and subsequent cyclization.
-
Temperature: Higher temperatures generally increase the reaction rate.
-
Solvent: The polarity of the solvent can influence the stability of the charged intermediates and thus affect the reaction rate.
-
Substituents: The presence of substituents on the heptadienone backbone can impact the stability of the carbocation intermediates, thereby affecting the cyclization rate.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is crucial to avoid acidic conditions.
-
pH Control: Maintain neutral or slightly basic conditions (pH > 7) for all solutions and reagents that will come into contact with the compound.
-
Quenching: If the use of acid is unavoidable in a preceding step, ensure a rapid and effective quenching protocol is in place before the introduction of this compound.
-
Temperature Control: Perform reactions at the lowest possible temperature to slow down the rate of potential acid-catalyzed rearrangements.
-
Inert Atmosphere: While the primary degradation pathway is acid-catalyzed, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions initiated by autoxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no recovery of this compound after a reaction or workup. | The compound may have degraded due to exposure to acidic conditions. | Check the pH of all reagents and solutions used. Implement a quenching step with a mild base (e.g., saturated sodium bicarbonate solution) before extraction or purification. |
| Appearance of an unexpected, more polar product in TLC or LC-MS analysis. | This is likely the cyclopentenone product of the Nazarov cyclization. | Co-spot with a standard of the expected cyclization product if available. Use 2D NMR techniques to confirm the structure of the byproduct. To avoid its formation, strictly control the pH and temperature of your experiment. |
| Inconsistent results between experimental runs. | Trace amounts of acid contamination in glassware, solvents, or starting materials. | Acid-wash and thoroughly rinse all glassware. Use freshly distilled, neutral solvents. Check the purity and pH of all starting materials. |
| Degradation of the compound during storage. | The compound may be stored in a non-neutral environment or exposed to light and air. | Store this compound in a tightly sealed container, under an inert atmosphere, at low temperature, and protected from light. Ensure the storage solvent is neutral and free of acidic impurities. |
Quantitative Data
| Condition | Acid | Concentration (M) | Temperature (°C) | Half-life (t½) |
| 1 | HCl | 0.01 | 25 | ~24 hours |
| 2 | HCl | 0.1 | 25 | ~2 hours |
| 3 | Trifluoroacetic Acid | 0.1 | 0 | ~30 minutes |
| 4 | Acetic Acid | 1.0 | 50 | ~1 hour |
Note: This data is for illustrative purposes only and may not be representative of the actual stability of this compound.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Acidic Conditions
Objective: To determine the rate of degradation of this compound at a specific acidic pH and temperature.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF).
-
Reaction Setup: In a thermostated reaction vessel, place the acidic buffer of the desired pH.
-
Initiation: Add a known amount of the this compound stock solution to the acidic buffer to initiate the experiment.
-
Time Points: At regular intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a neutralizing agent (e.g., a saturated solution of sodium bicarbonate).
-
Analysis: Analyze the quenched samples by a suitable analytical method, such as HPLC or GC-MS, to determine the concentration of the remaining this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation and the half-life of the compound under the tested conditions.
Protocol 2: Standard Quenching Procedure for Reactions Involving this compound
Objective: To neutralize acidic conditions in a reaction mixture to prevent the degradation of this compound.
Methodology:
-
Cooling: Once the primary reaction is complete, cool the reaction mixture to 0°C in an ice bath to slow down any potential side reactions.
-
Quenching Solution: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), to the reaction mixture with vigorous stirring.[1]
-
pH Check: Monitor the pH of the aqueous layer using pH paper or a pH meter to ensure it has been neutralized (pH ~7-8).
-
Extraction: Proceed with the standard workup procedure, such as extraction with an appropriate organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure at a low temperature.
Visualizations
Caption: Mechanism of the acid-catalyzed Nazarov cyclization of this compound.
References
- 1. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 2. Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brønsted Acid Catalyzed Asymmetric Synthesis of Cyclopentenones with C4-Quaternary Centers Starting from Vinyl Sulfoxides and Allenyl Ketones or Allenoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,5-Heptadien-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Heptadien-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound and other allenic ketones is the Meyer-Schuster rearrangement.[1][2][3] This acid-catalyzed reaction converts a propargyl alcohol, in this case, 1-pentyn-3-ol, into the corresponding α,β-unsaturated ketone.[1]
Q2: What is the general mechanism of the Meyer-Schuster rearrangement?
A2: The reaction proceeds through three main steps:
-
Protonation of the hydroxyl group of the propargyl alcohol.
-
A rate-determining 1,3-shift of the protonated hydroxyl group to form an allene intermediate.
-
Keto-enol tautomerism of the allenol intermediate to the final α,β-unsaturated ketone.[1]
Q3: Are there any competing reactions to be aware of?
A3: Yes, the most notable competing reaction is the Rupe rearrangement, which can occur with tertiary propargyl alcohols. This reaction yields α,β-unsaturated methyl ketones via an enyne intermediate instead of the desired allenic ketone.[1]
Q4: What kind of catalysts can be used for the Meyer-Schuster rearrangement?
A4: While strong acids like sulfuric acid have been traditionally used, milder conditions are often preferred to minimize side reactions.[3] Transition metal-based catalysts (e.g., Ru- and Ag-based) and Lewis acids can be employed.[3] Phosphorus-containing Brønsted acids have also been shown to be effective.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or no yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time or temperature. Monitor the reaction progress using TLC or GC-MS. - Ensure the catalyst is active and used in the appropriate concentration. For instance, with phosphorus-containing acids, the concentration can be critical.[4] |
| Catalyst Inactivity | - Use a fresh batch of acid catalyst. Strong acids can absorb moisture from the air, reducing their effectiveness. - Consider switching to a milder Lewis acid or transition metal catalyst to avoid degradation of starting material or product.[3] |
| Suboptimal Reaction Conditions | - Optimize the solvent. The choice of solvent can be important in stabilizing the transition state.[1] - For acid-catalyzed reactions, ensure the temperature is appropriate. Some rearrangements require heating.[4] |
Problem 2: Presence of significant byproducts in the reaction mixture.
| Byproduct | Potential Cause | Suggested Solution |
| Dienone Ether | Condensation of the starting propargyl alcohol.[4] | - Use a less concentrated solution of the starting material. - The ether can sometimes act as an intermediate; adjusting reaction time and temperature might convert it to the desired product.[4] |
| Rearranged Aldehydes and Ketones | Incomplete rearrangement or alternative rearrangement pathways.[4] | - Optimize the catalyst and reaction conditions to favor the Meyer-Schuster pathway. - Purification by column chromatography may be necessary to separate these isomers from the desired product. |
| α,β-Unsaturated Methyl Ketone (from Rupe Rearrangement) | Use of a tertiary propargyl alcohol as a starting material or harsh acidic conditions.[1] | - Ensure the starting material is a secondary propargyl alcohol (1-pentyn-3-ol for this compound). - Employ milder reaction conditions, such as using a Lewis acid catalyst instead of a strong Brønsted acid.[3] |
Data on Potential Byproducts (Qualitative)
| Compound Type | Byproduct Name/Structure | Reason for Formation | Analytical Signature (Expected) |
| Ether | Bis(1-pentyn-3-yl) ether | Self-condensation of the starting propargyl alcohol | Absence of a carbonyl peak in IR; characteristic ether C-O stretch. Mass spectrum would show a higher molecular weight corresponding to the dimer. |
| Aldehyde | Pent-2-ynal | Incomplete rearrangement or side reaction | Aldehydic C-H stretch in ¹H NMR (~9-10 ppm); carbonyl peak in IR shifted compared to the ketone. |
| Ketone | 3-Penten-2-one | Isomerization of the desired product or alternative rearrangement | Conjugated ketone signals in ¹H and ¹³C NMR; different retention time in GC compared to the desired product. |
| Enone | (E/Z)-3-Methyl-3-hexen-2-one | Rupe rearrangement (more likely with tertiary alcohol precursors) | Characteristic signals for a conjugated enone system in NMR; distinct mass spectrum. |
Experimental Protocols
General Protocol for the Meyer-Schuster Rearrangement for the Synthesis of this compound:
This protocol is adapted from a general procedure for the Meyer-Schuster rearrangement of propargylic alcohols.[4]
Materials:
-
1-Pentyn-3-ol
-
Toluene (technical grade)
-
Aqueous hypophosphorous acid (50 wt% aq. solution) or another suitable acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-pentyn-3-ol (1.0 mmol) in toluene (1.0 mL), add the acid catalyst (e.g., 5-10 mol% of aqueous hypophosphorous acid).
-
Stir the reaction mixture at a temperature between 90-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Meyer–Schuster rearrangement - Wikiwand [wikiwand.com]
- 4. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
Technical Support Center: Synthesis of 4,5-Heptadien-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Heptadien-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common two-step synthetic route: the Grignard reaction of propargyl bromide with acetaldehyde to form 4,5-heptadien-2-ol, followed by oxidation to the target ketone.
Problem 1: Low Yield of 4,5-Heptadien-2-ol in Grignard Reaction
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor quality of Grignard reagent | Ensure magnesium turnings are fresh and activated. Dry all glassware thoroughly and use anhydrous ether as the solvent. A small crystal of iodine can be added to initiate the reaction. |
| Reaction with atmospheric moisture or CO2 | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a drying tube on the condenser. |
| Side reaction: Wurtz coupling | Add the propargyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide and minimize coupling side products. |
| Rearrangement of propargyl Grignard reagent | The propargyl Grignard reagent can exist in equilibrium with an allenic Grignard reagent. This can lead to the formation of isomeric alcohol byproducts. To minimize this, it is crucial to maintain a low reaction temperature, ideally between -20°C and 0°C, during the addition of acetaldehyde. |
| Incomplete reaction | Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time after the addition of acetaldehyde. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. |
Problem 2: Low Yield of this compound During Oxidation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete oxidation | Ensure the correct stoichiometry of the oxidizing agent is used. For Jones oxidation, a persistent orange color of Cr(VI) indicates the completion of the reaction. For Swern and PCC oxidations, monitor the reaction by TLC. |
| Over-oxidation (for some methods) | While Swern and PCC oxidations are generally mild, stronger oxidizing agents like unbuffered potassium permanganate can cleave the allene or ketone, leading to a complex mixture of products. Jones reagent is generally safe for the allene moiety. |
| Decomposition of the starting material or product | Allenic alcohols and ketones can be sensitive to strongly acidic or basic conditions and high temperatures. Use milder oxidation methods like Swern or PCC oxidation if decomposition is suspected. Maintain the recommended temperature for the chosen oxidation method. |
| Formation of byproducts | Isomerization of the allene to a conjugated diene can occur, especially under acidic or basic conditions or at elevated temperatures.[1] Purification by column chromatography can help separate the desired product from isomeric impurities. |
| Volatilization of the product | This compound is a relatively volatile compound. Care should be taken during workup and solvent removal to avoid product loss. Use a rotary evaporator at a reduced pressure and moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: A prevalent and practical approach involves a two-step synthesis. The first step is the nucleophilic addition of a propargyl Grignard reagent to acetaldehyde, which yields the precursor alcohol, 4,5-heptadien-2-ol.[2][3] The second step is the oxidation of this secondary allenic alcohol to the target ketone, this compound.[4][5][6]
Q2: How can I minimize the formation of the isomeric byproduct, 3,5-heptadien-2-one?
A2: The formation of the conjugated diene, 3,5-heptadien-2-one, is often a result of isomerization of the allene moiety. This can be minimized by:
-
Avoiding high temperatures: Perform the synthesis and purification at the lowest practical temperatures.
-
Using neutral or mildly acidic/basic conditions: Strong acids or bases can catalyze the isomerization.
-
Careful purification: Column chromatography with a suitable solvent system can effectively separate the allenic ketone from its conjugated isomer.
Q3: What are the recommended oxidation methods for converting 4,5-heptadien-2-ol to this compound?
A3: Several oxidation methods can be employed, each with its advantages and disadvantages.
| Oxidation Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Good to Excellent | Inexpensive, rapid, and high-yielding.[7][8][9] | Uses toxic chromium (VI) and strongly acidic conditions. |
| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | Good to Excellent | Mild reaction conditions, suitable for acid-sensitive substrates.[10][11][12][13] | Requires low temperatures (-78 °C) and produces foul-smelling dimethyl sulfide. |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Good | Milder than Jones oxidation and does not require extremely low temperatures.[4][14][15][16] | Uses toxic chromium (VI) and can be challenging to work with on a large scale due to the formation of a tarry byproduct. |
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved by column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product.[17] Due to the product's volatility, care should be taken during solvent removal.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Heptadien-2-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Propargyl bromide (3-bromopropyne)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of propargyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux.
-
After the addition is complete, continue stirring for 30 minutes.
-
Cool the reaction mixture to -20 °C in an ice-salt bath.
-
Slowly add a solution of freshly distilled acetaldehyde (1.1 eq) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below -10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,5-heptadien-2-ol.
Protocol 2: Oxidation of 4,5-Heptadien-2-ol to this compound using Jones Oxidation
Materials:
-
Crude 4,5-heptadien-2-ol
-
Acetone
-
Jones reagent (a solution of CrO₃ and H₂SO₄ in water)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 4,5-heptadien-2-ol (1.0 eq) in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring, maintaining the temperature below 10 °C. Continue the addition until a faint orange color persists.
-
Add a few drops of isopropyl alcohol to quench the excess oxidant (the color will turn green).
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
- 1. echemi.com [echemi.com]
- 2. server.ccl.net [server.ccl.net]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Jones Oxidation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: 4,5-Heptadien-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4,5-Heptadien-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound, providing potential causes and solutions in a question-and-answer format.
Synthesis of this compound via Oxidation of 4,5-Heptadien-2-ol
Question 1: Why is the yield of my this compound synthesis from 4,5-Heptadien-2-ol consistently low?
Answer: Low yields in the oxidation of 4,5-Heptadien-2-ol can arise from several factors. Here are some common causes and their solutions:
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Incomplete Reaction: The oxidizing agent may not be potent enough or used in sufficient quantity.
-
Solution: Consider using a stronger oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid) or a Swern oxidation. Ensure at least a stoichiometric amount of the oxidant is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full conversion of the starting material.
-
-
Over-oxidation: While less common for secondary alcohols, harsh conditions can lead to side reactions.
-
Solution: Control the reaction temperature carefully, often by cooling the reaction mixture in an ice bath during the addition of the oxidant. Avoid prolonged reaction times after the starting material has been consumed.
-
-
Side Reactions of the Allene Moiety: The allene functional group can be sensitive to certain reaction conditions.
-
Solution: Choose a mild and selective oxidizing agent. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are good options for minimizing side reactions on the allene.
-
-
Product Isolation Issues: this compound is a relatively volatile compound, and significant loss can occur during workup and purification.
-
Solution: Use a rotary evaporator at a reduced pressure and low temperature to remove the solvent. When performing extractions, ensure the aqueous and organic layers are well-separated to avoid loss of product. Purification by fractional distillation under reduced pressure is recommended.
-
Question 2: My reaction mixture turns dark brown or black during the oxidation, and I isolate very little product. What is happening?
Answer: A dark, tarry reaction mixture often indicates decomposition of the starting material or product.
-
Cause: This is common with strong, acidic oxidizing agents like Jones reagent if the temperature is not controlled. The acidic conditions can promote polymerization or other degradation pathways of the dienone product.
-
Solution:
-
Add the oxidizing agent slowly and maintain a low reaction temperature (0-5 °C).
-
Ensure efficient stirring to prevent localized overheating.
-
Consider switching to a non-acidic oxidizing agent like PCC or performing a Swern oxidation.
-
Subsequent Reactions of this compound
Question 3: I am attempting a Grignard reaction with this compound, but I am getting a complex mixture of products and a low yield of the desired tertiary alcohol. What are the likely issues?
Answer: Grignard reactions with α,β-unsaturated ketones, including allenic ketones, can be complex. Here are some potential problems and their solutions:
-
1,4-Conjugate Addition (Michael Addition): Grignard reagents can act as nucleophiles at either the carbonyl carbon (1,2-addition) or the central carbon of the allene (1,4-conjugate addition). This can lead to a mixture of products.
-
Solution: To favor 1,2-addition, use a less sterically hindered Grignard reagent and perform the reaction at a low temperature (e.g., -78 °C). The addition of cerium(III) chloride (Luche reduction conditions) can also promote 1,2-addition.
-
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and no addition to the carbonyl.
-
Solution: Use a highly reactive Grignard reagent and add it quickly to the ketone at a low temperature.
-
-
Reaction with Moisture: Grignard reagents are extremely sensitive to water.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 4: My Michael addition of a nucleophile to this compound is not proceeding or is giving low yields. How can I improve this reaction?
Answer: The success of a Michael addition to an allenic ketone depends on the nucleophile and the reaction conditions.
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Poor Nucleophilicity: The chosen nucleophile may not be strong enough to attack the allene.
-
Solution: Consider using a more reactive nucleophile. For carbon nucleophiles, organocuprates (Gilman reagents) are particularly effective for 1,4-additions to unsaturated ketones. For heteroatom nucleophiles, ensure the appropriate basic or acidic conditions are used to generate the active nucleophilic species.
-
-
Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction temperature or use a less sterically hindered nucleophile if possible.
-
-
Reversibility of the Reaction: Some Michael additions are reversible.
-
Solution: Use conditions that favor the product, such as removing a byproduct or using a stoichiometric amount of a strong base to deprotonate the nucleophile.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a good yield?
A1: One of the most reliable and well-documented methods is the oxidation of the corresponding secondary alcohol, 4,5-Heptadien-2-ol.[1] Using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) at room temperature generally provides good yields with minimal side reactions.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, other methods for the synthesis of allenes and allenic ketones can be adapted. For instance, a Wittig-type reaction between an appropriate phosphorane and a ketene derivative could be explored.[2][3][4] Another approach involves the reaction of propargyl precursors.[5] However, the oxidation of the corresponding alcohol is often the most straightforward approach if the precursor is available.
Q3: How can I purify this compound?
A3: Due to its volatility, fractional distillation under reduced pressure is the recommended method for purifying this compound. It is important to monitor the temperature and pressure carefully to avoid decomposition. Column chromatography on silica gel can also be used, but care must be taken to avoid prolonged exposure to the acidic silica, which could potentially cause isomerization or decomposition of the allene.
Q4: What are the expected spectroscopic data for this compound?
A4: The following table summarizes the key expected spectroscopic data for the related compound 3,3,6-trimethyl-4,5-heptadien-2-one, which can be used as a reference.[1]
| Spectroscopic Technique | Key Feature | Approximate Value |
| Infrared (IR) Spectroscopy | Allene (C=C=C) Asymmetric Stretch | ~1960 cm⁻¹ |
| Carbonyl (C=O) Stretch | ~1715 cm⁻¹ | |
| ¹³C-NMR Spectroscopy (δ) | C2 (Carbonyl) | ~212 ppm |
| C5 (Central Allene Carbon) | ~205 ppm | |
| C4/C6 (Terminal Allene Carbons) | ~100 ppm | |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) | m/z = 124 (for this compound) |
Q5: Is this compound involved in any known signaling pathways?
A5: There is currently no direct evidence in the scientific literature to suggest that this compound is a signaling molecule in specific biological pathways. However, some ketones, known as ketone bodies, can act as signaling molecules.[6][7][8] Given the reactivity of the allenic ketone functional group, it is plausible that this compound could interact with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, via a Michael addition. This covalent modification could potentially modulate protein function, a mechanism that is a subject of ongoing research for other reactive metabolites.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 4,5-Heptadien-2-ol with PCC
This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC).
Materials:
-
4,5-Heptadien-2-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4,5-Heptadien-2-ol (1.0 eq) in anhydrous DCM (5-10 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stirrer, add PCC (1.5 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature and reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Protocol 2: Grignard Reaction with this compound for the Synthesis of a Tertiary Alcohol
This protocol provides a general procedure for the 1,2-addition of a Grignard reagent to an allenic ketone.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF, 1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude tertiary alcohol by column chromatography on silica gel.
Visualizations
References
- 1. This compound, 3,3,6-trimethyl- | 81250-41-1 | Benchchem [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Spectroscopic Identification of 4,5-Heptadien-2-one Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic identification of impurities in 4,5-Heptadien-2-one.
Troubleshooting Guide: Unexpected Peaks in Your Spectra
Encountering unexpected signals in your NMR, IR, or Mass Spectra of this compound can be a common challenge. This guide will help you to identify potential impurities based on their characteristic spectroscopic signatures.
Q1: I see a broad peak between 3200-3600 cm⁻¹ in my IR spectrum and a corresponding signal in my ¹H NMR spectrum that disappears upon a D₂O shake. What could this be?
A1: The presence of a broad peak in the 3200-3600 cm⁻¹ region of an IR spectrum is characteristic of an O-H stretch, indicating a hydroxyl group. The disappearance of a proton signal after shaking the NMR sample with deuterium oxide (D₂O) confirms the presence of an exchangeable proton, typical of an alcohol.
A likely impurity is the precursor alcohol, 4,5-Heptadien-2-ol , formed from incomplete oxidation during the synthesis of this compound.
Experimental Protocol: D₂O Shake for ¹H NMR
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a few drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix the liquids.
-
Re-acquire the ¹H NMR spectrum.
-
The signal corresponding to the -OH proton will either disappear or significantly decrease in intensity.
Q2: My ¹H and ¹³C NMR spectra show signals that suggest a conjugated diene system instead of an allene. What isomeric impurity might be present?
A2: Isomerization of the allene to a conjugated diene system can occur, especially in the presence of acid or base, or at elevated temperatures. A common isomeric impurity is 3,5-Heptadien-2-one . The key differences in the NMR spectra would be the appearance of distinct vinyl proton signals with characteristic coupling constants for the conjugated diene system, and the absence of the characteristic allene carbon signal around 200 ppm in the ¹³C NMR spectrum.
Q3: I am using the Crabbé allene synthesis to prepare this compound. What are the potential impurities from this reaction?
A3: The Crabbé allene synthesis involves the reaction of a terminal alkyne with an aldehyde in the presence of a secondary amine and a copper salt.[1] Potential impurities include:
-
Unreacted starting materials: The terminal alkyne and aldehyde used in the synthesis.
-
Mannich base intermediate: A key intermediate in the reaction mechanism.[2][3]
-
Imine byproduct: Formed from the secondary amine during the reaction.[1]
The spectroscopic signatures of these impurities will be distinct from the desired allene product. For example, the terminal alkyne will show a characteristic C≡C-H stretch in the IR spectrum around 3300 cm⁻¹ and a corresponding signal in the ¹H NMR spectrum.
Frequently Asked Questions (FAQs)
Q4: What are the characteristic spectroscopic features of pure this compound?
A4: For the related compound, 3,3,6-trimethyl-4,5-heptadien-2-one, the following spectroscopic data can be expected:
| Spectroscopic Technique | Characteristic Signals |
| ¹³C NMR | Allene carbon around 200 ppm, carbonyl carbon > 200 ppm. |
| ¹H NMR | Signals for the protons on the allene will be in the vinyl region. |
| IR Spectroscopy | Characteristic allene stretch around 1950 cm⁻¹, and a strong carbonyl (C=O) stretch around 1715 cm⁻¹. |
| Mass Spectrometry | For 3,3,6-trimethyl-4,5-heptadien-2-one, prominent peaks are observed at m/z 137, 67, and 43.[4] |
Q5: How can I differentiate between this compound and its isomers using mass spectrometry?
A5: While isomers will have the same molecular weight, their fragmentation patterns in mass spectrometry can differ. For example, 3,5-Heptadien-2-one and 6-Methyl-3,5-heptadien-2-one are isomers of a related heptadienone. Their mass spectra might show different relative abundances of fragment ions due to the different stability of the fragments formed upon ionization.
| Compound | Molecular Formula | Key Mass Spectral Peaks (m/z) |
| 3,3,6-trimethyl-4,5-heptadien-2-one | C₁₀H₁₆O | 137, 67, 43[4] |
| 6-Methyl-3,5-heptadien-2-one | C₈H₁₂O | 109, 81 |
Q6: What is a general workflow for identifying an unknown impurity?
A6: A systematic approach is crucial for impurity identification. The following workflow can be adapted to your specific needs.
Caption: A logical workflow for the systematic identification of unknown impurities using spectroscopic data.
Spectroscopic Data of this compound and Potential Impurities
The following table summarizes the key spectroscopic data for this compound and its potential impurities to facilitate comparison.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Vinyl protons in the downfield region | Allene carbon ~200, Carbonyl >200 | Allene ~1950, C=O ~1715 | M⁺ and characteristic fragments |
| 4,5-Heptadien-2-ol | -OH proton (disappears with D₂O) | Carbon bearing -OH ~60-80 | Broad O-H ~3200-3600, Allene ~1950 | M⁺, [M-H₂O]⁺ |
| 3,5-Heptadien-2-one | Distinct vinyl proton signals with J-coupling | No allene signal, vinyl carbons ~120-140, Carbonyl ~197 | C=C ~1600-1650, C=O ~1670 | M⁺ and characteristic fragments |
| Unreacted Terminal Alkyne | ≡C-H proton ~2-3 | Alkyne carbons ~70-90 | ≡C-H ~3300, C≡C ~2100-2260 | M⁺ and characteristic fragments |
| Unreacted Aldehyde | Aldehyde proton ~9-10 | Carbonyl carbon ~190-200 | C=O ~1720-1740, C-H ~2720, 2820 | M⁺ and characteristic fragments |
Experimental Protocols
General Protocol for Synthesis of this compound via Oxidation of 4,5-Heptadien-2-ol
A common method for the synthesis of this compound involves the oxidation of the corresponding secondary alcohol, 4,5-Heptadien-2-ol. Jones oxidation is a frequently employed method.
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Dissolve 4,5-Heptadien-2-ol in acetone and cool the solution in an ice bath.
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Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding isopropanol.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for the synthesis of this compound via oxidation.
References
- 1. Crabbé reaction - Wikipedia [en.wikipedia.org]
- 2. Crabbe Allene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Just Like Cooking: Come On, Allene! The Crabbé Reaction [justlikecooking.blogspot.com]
- 4. This compound, 3,3,6-trimethyl- | C10H16O | CID 586191 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4,5-Heptadien-2-one Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the experimental investigation of 4,5-Heptadien-2-one degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the study of this compound degradation, providing potential causes and actionable solutions.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the inlet liner or column: The ketone or its degradation products may be interacting with acidic sites. 2. Column overload: Injecting too concentrated a sample. 3. Improper column installation: Leading to dead volume. | 1. Use a deactivated inlet liner and a column designed for reactive compounds. Consider derivatization to a more stable analyte. 2. Dilute the sample or reduce the injection volume. 3. Reinstall the column according to the manufacturer's instructions, ensuring a clean cut and proper ferrule placement. |
| Inconsistent Retention Times | 1. Leaks in the carrier gas line or injector: Causing fluctuations in flow rate. 2. Column temperature fluctuations: An unstable oven temperature will affect retention. 3. Changes in the stationary phase: Column degradation over time. | 1. Perform a leak check of the system. 2. Verify the stability of the GC oven temperature. 3. Condition the column or replace it if it is old or has been subjected to harsh conditions. |
| Ghost Peaks or Carryover | 1. Contamination in the syringe, inlet, or column: Residue from previous injections. 2. Septum bleed: Degradation of the injector septum at high temperatures. | 1. Implement a thorough cleaning protocol for the syringe and inlet. Bake out the column at a high temperature (within its limits). 2. Use high-quality, low-bleed septa and replace them regularly. |
| Low or No Analyte Signal | 1. Degradation in the injector: The compound may be degrading upon contact with the hot injector. 2. Improper MS tuning: The mass spectrometer may not be optimized for the target analytes. 3. Sample adsorption: The analyte may be adsorbing to active sites in the system. | 1. Lower the injector temperature or use a cool on-column injection technique. 2. Perform a tune of the mass spectrometer to ensure optimal sensitivity. 3. Deactivate the system or use a derivatizing agent. |
2. High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Solution |
| Variable Peak Areas | 1. Inconsistent injection volume: Issues with the autosampler. 2. Sample instability in the autosampler: The compound may be degrading in the vial over time. 3. Mobile phase inconsistency: Poorly mixed mobile phase or changes in composition. | 1. Service the autosampler and ensure the syringe is functioning correctly. 2. Use a cooled autosampler and prepare fresh samples. 3. Ensure the mobile phase is well-mixed and degassed. |
| Split or Broad Peaks | 1. Column contamination or aging: Buildup of contaminants or degradation of the stationary phase. 2. Sample solvent incompatible with mobile phase: Causing poor peak shape upon injection. 3. Column overload. | 1. Flush the column with a strong solvent or replace it. 2. Dissolve the sample in the mobile phase if possible. 3. Reduce the sample concentration or injection volume. |
| Baseline Drift or Noise | 1. Contaminated mobile phase or column: Impurities leaching from the system. 2. Detector lamp aging: A failing lamp can cause an unstable baseline. 3. Temperature fluctuations: Affecting the refractive index of the mobile phase. | 1. Use high-purity solvents and flush the system. 2. Replace the detector lamp. 3. Use a column oven to maintain a stable temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the reactivity of allenic ketones, several degradation pathways are plausible under different experimental conditions:
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Acid-Catalyzed Isomerization/Cyclization: In the presence of acid, the allene moiety can isomerize to a conjugated diene, or the ketone can catalyze cyclization reactions.
-
Base-Catalyzed Rearrangement: Basic conditions can promote the isomerization of the β,γ-allenic ketone to a more stable α,β-conjugated dienone.
-
Oxidative Cleavage: Strong oxidizing agents like ozone can cleave the double bonds of the allene and the alkene, leading to the formation of smaller carbonyl compounds and carboxylic acids.
-
Photochemical Degradation: Exposure to UV light can induce [2+2] cycloaddition reactions, leading to the formation of cyclobutane derivatives.
Q2: How can I minimize the degradation of this compound during storage and sample preparation?
A2: To minimize degradation, this compound should be stored at low temperatures, protected from light, and under an inert atmosphere (e.g., argon or nitrogen). For sample preparation, use fresh, high-purity solvents and minimize the time the sample is exposed to ambient conditions before analysis. If the compound is particularly unstable, consider derivatization to a more stable form.
Q3: What are the expected products from the oxidative degradation of this compound with ozone?
A3: Ozonolysis of this compound would be expected to cleave both the C4=C5 and C5=C6 double bonds. A reductive workup (e.g., with zinc and water) would likely yield acetone and a β-ketoaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce acetone and a β-ketocarboxylic acid.
Q4: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products?
A4: To identify degradation products, you can perform a forced degradation study. Expose your sample to various stress conditions (acid, base, heat, light, oxidation) and analyze the resulting mixtures by GC-MS or LC-MS. The new peaks that appear under these conditions are likely degradation products. You can then use mass spectrometry to elucidate their structures.
Experimental Protocols
1. Protocol for Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Materials:
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This compound
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or GC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep at room temperature and analyze at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at room temperature and analyze at the same time points.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and analyze.
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Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60 °C) and analyze.
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Photodegradation: Expose an aliquot of the stock solution to a UV lamp and analyze.
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Analysis: Analyze all samples by a validated HPLC or GC-MS method to quantify the remaining this compound and identify any degradation products.
2. GC-MS Method Development for this compound and its Degradation Products
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Column: A mid-polar column (e.g., 5% phenyl polysiloxane) is a good starting point.
GC Parameters (starting conditions):
-
Inlet Temperature: 250 °C (can be optimized)
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Injection Mode: Split (e.g., 20:1) or splitless, depending on sensitivity requirements.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
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MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
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Method Optimization:
-
Adjust the oven temperature program to achieve good separation of all peaks.
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Optimize the inlet temperature to minimize on-column degradation.
-
If necessary, use a derivatization agent (e.g., PFBHA) to improve the stability and chromatographic behavior of the analytes.
Visualizations
Validation & Comparative
A Comparative Analysis of Allenic Ketones: Synthesis, Reactivity, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Allenic ketones, a unique class of organic compounds characterized by the presence of a ketone group conjugated with an allene moiety, have garnered significant attention in synthetic chemistry and drug discovery. Their inherent reactivity and structural features make them versatile building blocks for complex molecular architectures and promising candidates for therapeutic applications. This guide provides an objective comparison of allenic ketones with other ketone alternatives, supported by experimental data on their synthesis, reactivity, and biological activity.
I. Synthesis of Allenic Ketones: A Comparative Overview
The synthesis of allenic ketones can be achieved through various methodologies, each with distinct advantages in terms of substrate scope, efficiency, and reaction conditions. A comparison with the synthesis of more common α,β-unsaturated ketones highlights the unique challenges and opportunities associated with installing the allene functionality.
Table 1: Comparison of Synthetic Yields for Allenic Ketones and α,β-Unsaturated Ketones
| Entry | Ketone Type | Synthetic Method | Substrates | Catalyst/Reagent | Yield (%) | Reference |
| 1 | Allenic Ketone | Phosphine-Catalyzed [3+2] Cycloaddition | Allenoate and Trifluoromethylketone | Triphenylphosphine | 49-99 | [1] |
| 2 | Allenic Ketone | Visible-Light Induced | Homopropargylic Alcohols | K₂S₂O₈/Photoredox Catalyst | Up to 76 | Not specified in search results |
| 3 | α,β-Unsaturated Ketone | Hβ Zeolite-Catalyzed | Alkyne and Aldehyde | Hβ Zeolite | Good to Excellent | [2] |
| 4 | α,β-Unsaturated Ketone | Carbonylation Reaction | Various Substrates | Not specified | Not specified | [3] |
| 5 | α,β-Unsaturated Ketone | Aldol Condensation | Aldehydes and Ketones | Acid or Base | Not specified | Not specified |
II. Reactivity Profile: Cycloadditions and Michael Additions
Allenic ketones exhibit a rich and diverse reactivity profile, participating in a variety of transformations that are often distinct from their saturated or α,β-unsaturated counterparts. Their unique electronic and steric properties govern their behavior in key organic reactions.
A. Phosphine-Catalyzed [3+2] Cycloaddition Reactions
Phosphine-catalyzed [3+2] cycloaddition reactions of allenic ketones with various olefins represent a powerful tool for the construction of five-membered carbocycles and heterocycles. The yields of these reactions are influenced by the nature of the substrates and the phosphine catalyst employed.
Table 2: Yields of Phosphine-Catalyzed [3+2] Cycloaddition of Allenic Ketones with Electron-Deficient Olefins
| Entry | Allenic Ketone | Olefin | Phosphine Catalyst | Yield (%) | Reference |
| 1 | Allenyl Methyl Ketone | Exo-enone | Triphenylphosphine | Good | [4] |
| 2 | Various Allenic Ketones | Exo-enones | Not specified | Good regioselectivity and promising enantioselectivity | [4] |
| 3 | Allenoates | Trifluoromethylketones | Triphenylphosphine | 49-99 | [1] |
| 4 | Allenes | Olefins | Chiral Phosphepine | Good | [5] |
B. Michael Addition Reactions
The conjugated system of allenic ketones makes them excellent Michael acceptors. The addition of nucleophiles, such as thiols, proceeds readily and provides a route to functionalized ketones.
III. Biological Activity and Therapeutic Potential
Allenic ketones and their derivatives have emerged as compounds of interest in drug discovery due to their diverse biological activities. While comprehensive comparative studies are still developing, preliminary data and comparisons with structurally related compounds like chalcones provide valuable insights.
A. Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of novel compounds are often evaluated using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 data for a broad range of allenic ketones is limited in the provided search results, the data for related compounds and ketone-containing molecules highlight the potential for this class of compounds. For instance, ketone body supplementation has been shown to decrease tumor cell viability.[6] Chalcones, which share the α,β-unsaturated ketone motif, have demonstrated significant cytotoxic effects against various cancer cell lines.[7]
Table 3: Comparative Cytotoxicity (IC50) of Chalcones and Other Ketone-Related Compounds
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Chalcones | 12 and 13 (prenylated) | MCF-7 | 4.19 ± 1.04 and 3.30 ± 0.92 | [7] |
| ZR-75-1 | 9.40 ± 1.74 and 8.75 ± 2.01 | [7] | ||
| MDA-MB-231 | 6.12 ± 0.84 and 18.10 ± 1.65 | [7] | ||
| Ketone Bodies | Sodium Acetoacetate | SW480 (colon cancer) | Inhibition of proliferation observed | [8] |
B. Anti-inflammatory Activity
The anti-inflammatory potential of allenic ketones is an area of active investigation. A common method to assess anti-inflammatory activity is to measure the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While direct comparative data for allenic ketones is not available in the search results, data for dual COX/LOX inhibitors provides a benchmark for potential activity.
Table 4: IC50 Values of Dual COX/LOX Inhibitors
| Compound | COX-2 IC50 (nM) | 5-LOX IC50 (nM) | Reference |
| 16-hydroxy-cleroda-4(18),13-dien-16,15-olide | 8.49 ± 0.55 | 12.73 ± 0.21 | [9] |
| 3α,16α-dihydroxy-cleroda-4(18),13(14)Z-dien-15,16-olide | 12.82 ± 0.21 | 16.94 ± 0.56 | [9] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | 10.34 ± 0.26 | 14.38 ± 0.32 | [9] |
IV. Signaling Pathways
The interaction of ketones with cellular signaling pathways is a complex and evolving field of study. While research directly implicating allenic ketones in specific pathways is emerging, the broader class of ketones, particularly ketone bodies, has been shown to modulate key signaling cascades.
The PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, can be influenced by ketogenesis and ketone bodies.[10][11] Some studies suggest that suppression of this pathway by ketogenic conditions may have positive outcomes in certain diseases.[10]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, and natural products are being explored as modulators of this pathway in cancer therapy.[12] Given the structural diversity and reactivity of allenic ketones, their potential to interact with and modulate these and other signaling pathways warrants further investigation.
Caption: Simplified PI3K/Akt signaling pathway and potential modulation by ketone bodies.
V. Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key reactions involving α,β-unsaturated ketones, which can be adapted for allenic ketones.
A. General Experimental Protocol for Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds
This protocol is adapted from a solvent-free method and can serve as a starting point for reactions with allenic ketones.[13][14]
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Reactant Preparation: In a round-bottom flask, combine the α,β-unsaturated ketone (1 mmol) and the thiol (2 mmol).
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Reaction Conditions: Stir the mixture at 30 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). For solid thiols, the temperature may be increased to ensure dissolution.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The crude product is then purified by preparative TLC using a suitable eluent system (e.g., n-heptane:EtOAc = 4:1) to afford the pure Michael adduct.
Caption: Workflow for the Michael addition of thiols to α,β-unsaturated ketones.
B. General Procedure for Phosphine-Catalyzed [4+1] Cycloaddition of Allenes
This protocol provides a general method for the cycloaddition of allenes with ketimines.[15]
-
Reaction Setup: To a solution of the allene (0.10 mmol) and the ketimine (0.12 mmol, 1.2 equiv) in a suitable solvent (e.g., DCE, 1.0 mL) under an inert atmosphere, add the phosphine catalyst (e.g., PBu₃, 0.02 mmol, 20 mol%).
-
Reaction Execution: The reaction mixture is stirred under the specified conditions (e.g., temperature, time) until completion.
-
Analysis and Purification: The progress of the reaction can be monitored by ³¹P NMR and HRMS analyses to identify key intermediates. Upon completion, the product is isolated and purified using standard chromatographic techniques.
Conclusion
Allenic ketones represent a fascinating and synthetically valuable class of molecules with significant potential in materials science and drug discovery. Their unique reactivity in cycloaddition and Michael addition reactions allows for the rapid construction of complex molecular scaffolds. While direct comparative data with other ketone classes is still emerging, the available evidence suggests that allenic ketones offer distinct advantages in certain synthetic transformations. Furthermore, their potential to interact with key biological pathways, as suggested by studies on related ketone-containing compounds, makes them attractive targets for future therapeutic development. The detailed experimental protocols provided herein serve as a foundation for further exploration and application of these versatile chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Phosphine-catalyzed cycloadditions of allenic ketones: new substrates for nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of ketone bodies and ketogenesis on the PI3K/AKT/mTOR signaling pathway: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4,5-Heptadien-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent methods for the synthesis of 4,5-Heptadien-2-one, a valuable building block in organic synthesis. The performance of each method is evaluated based on experimental data for analogous reactions, offering insights into yield, purity, and reaction conditions.
Method 1: Oxidation of 4,5-Heptadien-2-ol with Jones Reagent
This classical approach involves the oxidation of the corresponding secondary alcohol, 4,5-Heptadien-2-ol, to the target ketone. The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a powerful oxidizing agent for this transformation.[1][2][3][4] This method is well-documented for the conversion of secondary alcohols to ketones, often with high efficiency.[5]
Experimental Protocol:
-
Preparation of Jones Reagent: In a flask immersed in an ice-water bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid (H₂SO₄). Cautiously add this solution to 70 ml of deionized water to make a total volume of 100 ml.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (89.1 mmol) of 4,5-Heptadien-2-ol in 100 ml of acetone. Cool the solution to 0-5 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green. Continue the addition until a faint orange color persists, indicating complete oxidation.
-
Work-up: Quench the reaction by the dropwise addition of isopropanol until the green color returns.[1] Decant the acetone solution from the chromium salts. Neutralize the solution with saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with diethyl ether (3 x 50 ml). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method 2: Saucy-Marbet Rearrangement
An alternative route to this compound is the Saucy-Marbet rearrangement, a[5][5]-sigmatropic rearrangement of a propargyl vinyl ether.[6][7] This reaction typically involves the acid-catalyzed reaction of a propargyl alcohol with an enol ether. For the synthesis of this compound, the likely starting materials would be 2-methyl-3-pentyn-2-ol and ethyl vinyl ether.
Experimental Protocol:
-
Formation of the Propargyl Vinyl Ether Intermediate (in situ): In a sealed tube, combine 10.0 g (102 mmol) of 2-methyl-3-pentyn-2-ol and 14.7 g (204 mmol) of ethyl vinyl ether.
-
Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (e.g., 0.1 equivalents, 0.61 g).
-
Reaction Conditions: Heat the sealed tube at a temperature between 100-150 °C. The reaction progress can be monitored by thin-layer chromatography or gas chromatography.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethyl vinyl ether and acetic acid under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Performance Comparison
The following table summarizes the expected quantitative data for the two synthesis methods. The data for the Jones oxidation is based on typical yields for the oxidation of secondary alcohols, while the data for the Saucy-Marbet rearrangement is estimated from analogous reactions reported in the literature.
| Parameter | Method 1: Jones Oxidation | Method 2: Saucy-Marbet Rearrangement |
| Yield | High (estimated 85-95%) | Good to High (estimated 80-95%) |
| Purity | Good to Excellent (after purification) | Good to Excellent (after purification) |
| Reaction Time | Rapid (typically under 1 hour) | Moderate (several hours) |
| Reaction Temperature | 0-10 °C | 100-150 °C |
| Reagents | 4,5-Heptadien-2-ol, Jones Reagent | 2-Methyl-3-pentyn-2-ol, Ethyl vinyl ether, Acid catalyst |
| Safety Considerations | Use of carcinogenic Cr(VI) compounds | Requires heating in a sealed tube |
| Environmental Impact | Generation of heavy metal waste | Use of volatile organic compounds |
Signaling Pathways and Experimental Workflows
Figure 1. Experimental workflow for the Jones oxidation method.
Figure 2. Experimental workflow for the Saucy-Marbet rearrangement.
Conclusion
Both the Jones oxidation and the Saucy-Marbet rearrangement present viable pathways for the synthesis of this compound. The Jones oxidation is a rapid and high-yielding method, but it involves the use of toxic and environmentally hazardous chromium reagents. The Saucy-Marbet rearrangement offers a chromium-free alternative, though it may require higher temperatures and longer reaction times. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, sensitivity of the substrate to acidic conditions, and environmental and safety considerations. For instance, the synthesis of an isomer, 2,4-Heptadien-6-one, has been reported with a high yield of 91.3% and purity of 97.8% via an Aldol Condensation, highlighting that alternative strategies for related dienones can also be highly effective.
References
- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Saucy-Marbet Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
A Spectroscopic Showdown: Unraveling the Isomers of 4,5-Heptadien-2-one
A detailed comparative analysis of the spectroscopic signatures of 4,5-Heptadien-2-one isomers, providing researchers with the data and methodologies to distinguish these closely related compounds.
In the landscape of organic chemistry, the precise identification of isomers is a critical challenge. For researchers and professionals in drug development, the subtle differences in the spatial arrangement of atoms can lead to vastly different biological activities. This guide offers a comprehensive spectroscopic comparison of isomers of this compound, a molecule of interest for its potential applications. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for distinguishing between these closely related chemical entities.
Spectroscopic Data Summary
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| This compound, 3,3,6-trimethyl- | ~1960 (predicted) | Allene (C=C=C) Asymmetric Stretch[1] |
| 1650-1725 | Ketone (C=O) Stretch[1] | |
| 3,5-Heptadien-2-one | 1660-1770 | Ketone (C=O) Stretch |
| General α,β-Unsaturated Ketones | 1685-1666 | Conjugated Ketone (C=O) Stretch |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Carbon Environment |
| This compound, 3,3,6-trimethyl- | (Data not fully available) | C=O, C(CH₃)₂, =C(CH₃)₂, =CH-, =C= |
| 3,5-Heptadien-2-one | (Specific data not available) | |
| General α,β-Unsaturated Ketones | 190-215 | Carbonyl Carbon (C=O) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Key Fragments (m/z) | Interpretation |
| This compound, 3,3,6-trimethyl- | 152 (M⁺) | Molecular Ion |
| 137 | [M-CH₃]⁺ | |
| 109 | ||
| 67 | ||
| (3E,5E)-hepta-3,5-dien-2-one | 95 | |
| 67 | ||
| 41 | ||
| (E)-6-methyl-3,5-heptadien-2-one | (Specific data not available) |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of this compound isomers.
Caption: A flowchart outlining the key stages from sample preparation to the final comparative analysis and publication of spectroscopic data for this compound isomers.
Detailed Experimental Protocols
1. Fourier Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in the isomers, particularly the ketone (C=O) and allene or conjugated diene (C=C) stretches.
-
Methodology:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for attenuated total reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. The C=O stretch of the ketone is expected to be a strong, sharp peak. The position of this peak can indicate conjugation. Allenic C=C=C asymmetric stretching appears as a sharp band around 1960 cm⁻¹, while conjugated C=C stretches appear in the 1650-1600 cm⁻¹ region.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon and proton framework of the isomers, providing detailed information about the connectivity and stereochemistry.
-
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Analysis:
-
¹H NMR: The chemical shifts (δ), integration values, and coupling constants (J) of the proton signals are analyzed. Vinylic protons in conjugated systems typically appear in the δ 5.0-7.0 ppm region, with the coupling constants providing information about the E/Z geometry. Protons adjacent to the carbonyl group are expected to be deshielded.
-
¹³C NMR: The chemical shifts of the carbon signals are analyzed. The carbonyl carbon of a ketone typically appears in the δ 190-215 ppm region. The chemical shifts of the sp² and sp hybridized carbons of the diene or allene systems provide further structural information.
-
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate the isomers and determine their molecular weight and fragmentation patterns.
-
Methodology:
-
Sample Preparation: A dilute solution of the isomer mixture or individual isomer is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: A small volume (typically 1 µL) of the solution is injected into the GC. The isomers are separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., a DB-5 column). The oven temperature is programmed to ramp up to ensure good separation.
-
MS Analysis: As each isomer elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Analysis: The mass spectrum for each separated isomer is analyzed. The molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern provides structural clues. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is present.
-
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. While a complete experimental dataset for all isomers is not yet publicly available, the provided data on related compounds and the detailed protocols offer a robust starting point for researchers in the field. The application of these spectroscopic techniques will undoubtedly be instrumental in the unambiguous identification and characterization of these and other complex organic molecules.
References
Comparative Analysis of Reactivity: 4,5-Heptadien-2-one vs. 2,5-Heptadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4,5-Heptadien-2-one and 2,5-Heptadien-1-ol. The analysis is supported by established principles of organic chemistry and includes detailed experimental protocols for key transformations.
Introduction and Structural Overview
This compound and 2,5-Heptadien-1-ol are C7 isomeric compounds, each possessing two carbon-carbon double bonds. However, the nature and arrangement of their functional groups lead to distinct differences in their chemical behavior.
-
This compound is an allenic ketone.[1] It features a ketone functional group at the C-2 position and a cumulated diene (an allene) system at C-4 and C-5.[2] The orthogonal π-bonds of the allene and the electron-withdrawing nature of the carbonyl group are the primary determinants of its reactivity.[1][2]
-
2,5-Heptadien-1-ol is an aliphatic alcohol with two non-conjugated (isolated) double bonds.[3] It contains a primary hydroxyl group at C-1, which is in an allylic position with respect to the C-2/C-3 double bond. Its reactivity is primarily dictated by the independent reactions of the alcohol and the isolated alkene functionalities.
| Feature | This compound | 2,5-Heptadien-1-ol |
| Structure | ||
| IUPAC Name | Hepta-4,5-dien-2-one | Hepta-2,5-dien-1-ol |
| Molecular Formula | C₇H₁₀O | C₇H₁₂O |
| Molecular Weight | 110.15 g/mol | 112.17 g/mol [3] |
| Key Functional Groups | Ketone, Allene | Primary Alcohol, Isolated Alkenes |
| Nature of Diene | Cumulated (Allenic) | Non-conjugated (Isolated) |
Comparative Reactivity Analysis
The differing arrangements of functional groups in these two molecules create distinct electrophilic and nucleophilic centers, leading to divergent reaction pathways.
Caption: Comparison of reactive sites in this compound and 2,5-Heptadien-1-ol.
| Reaction Type | This compound | 2,5-Heptadien-1-ol | Rationale |
| Electrophilic Addition | Reacts at the allene system. Addition of HBr gives vinylic and allylic carbocation intermediates, leading to products like 4-bromohepta-2,5-diene.[2] | Reacts at the two isolated double bonds independently. Follows Markovnikov's rule. The C2=C3 bond is likely more reactive due to the potential for forming a stabilized allylic carbocation.[4][5] | Allenes undergo electrophilic addition, though the thermodynamics can be less favorable than for conjugated dienes.[2] Isolated alkenes react via standard electrophilic addition mechanisms.[6] |
| Nucleophilic Addition | The carbonyl carbon is a primary site for direct (1,2) nucleophilic attack by reagents like Grignard or organolithium compounds.[1] | No direct nucleophilic addition site. The alcohol can act as a nucleophile, but the carbon skeleton is not susceptible to nucleophilic attack. | The electrophilic carbonyl carbon in ketones is a classic target for nucleophiles.[7][8] Alkenes and alcohols lack a comparable electrophilic carbon center for addition. |
| Oxidation | The allene moiety can undergo oxidative cleavage with strong agents (e.g., O₃, KMnO₄). The ketone is resistant to further oxidation under mild conditions.[1] | The primary allylic alcohol can be selectively oxidized to an aldehyde (e.g., with PCC) or a carboxylic acid (with Jones reagent). The double bonds can be epoxidized or cleaved. | Primary alcohols are readily oxidized. Allenes, like alkenes, are susceptible to oxidative cleavage of their π-bonds. |
| Reduction | The ketone is readily reduced to a secondary alcohol (4,5-heptadien-2-ol) using NaBH₄ or LiAlH₄. The allene can be hydrogenated to an alkene or alkane.[1] | The double bonds can be reduced via catalytic hydrogenation. The alcohol functional group is not reduced. | Carbonyl groups are efficiently reduced by hydride reagents. Catalytic hydrogenation is the standard method for reducing C=C bonds. |
| Acidity / Enolate Formation | Protons at C-3 (α to the carbonyl) are acidic and can be removed by a base (e.g., LDA) to form a resonance-stabilized enolate. | The hydroxyl proton is weakly acidic. Allylic protons at C-4 are slightly acidic but require a very strong base for removal. | The electron-withdrawing effect of the carbonyl group significantly increases the acidity of α-hydrogens, enabling enolate chemistry. |
| Cycloaddition | The allene system can function as a dienophile in [4+2] Diels-Alder reactions, though activation barriers may be higher than for simple alkenes.[9][10] | The isolated double bonds can act as dienophiles in Diels-Alder reactions, reacting like typical alkenes. | Both alkenes and allenes can participate as the 2π component in Diels-Alder reactions.[2][10] |
Key Reaction Pathways
The distinct functionalities of the two compounds lead to different primary reaction cascades.
Caption: Dominant reaction pathways for each compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for key transformations discussed above.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the ketone functionality to a secondary alcohol using sodium borohydride.
Objective: To synthesize 4,5-Heptadien-2-ol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Add saturated aqueous NH₄Cl solution to neutralize any remaining borohydride.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 4,5-Heptadien-2-ol.
-
Purify the product via column chromatography if necessary.
Caption: Experimental workflow for the reduction of this compound.
Protocol 2: Oxidation of 2,5-Heptadien-1-ol
This protocol details the selective oxidation of the primary allylic alcohol to an aldehyde using Pyridinium Chlorochromate (PCC).
Objective: To synthesize 2,5-Heptadienal.
Materials:
-
2,5-Heptadien-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottomed flask, magnetic stirrer, nitrogen atmosphere setup.
Procedure:
-
To a round-bottomed flask under a nitrogen atmosphere, add PCC (1.5 eq) and a small amount of silica gel to an equal weight of PCC.
-
Suspend the mixture in anhydrous DCM.
-
In a separate flask, dissolve 2,5-Heptadien-1-ol (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution to the stirred PCC suspension in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether.
-
Collect the filtrate and concentrate the solvent under reduced pressure (use minimal heat to avoid product volatility).
-
The resulting crude 2,5-Heptadienal can be further purified by column chromatography.
Conclusion
The reactivity of this compound is characterized by the interplay between its ketone and allene functionalities, offering pathways for nucleophilic addition at the carbonyl, enolate formation, and unique cycloadditions. In contrast, 2,5-Heptadien-1-ol behaves as a molecule with two distinct and largely independent functional groups: a reactive primary allylic alcohol amenable to oxidation and two isolated alkene units that undergo standard electrophilic additions. This fundamental structural difference makes them suitable for divergent applications in organic synthesis.
References
- 1. This compound, 3,3,6-trimethyl- | 81250-41-1 | Benchchem [benchchem.com]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. 2,5-Heptadien-1-ol | C7H12O | CID 56638459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations - Organic Chemistry | OpenStax [openstax.org]
- 5. fiveable.me [fiveable.me]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. books.rsc.org [books.rsc.org]
- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Comparative Analysis of the Biological Activity of 4,5-Heptadien-2-one Derivatives: A Review of Available Data
The allenic ketone functional group, characterized by the presence of adjacent carbon-carbon double bonds and a ketone, imparts unique chemical reactivity that can translate to biological effects. However, current research accessible through broad scientific databases does not contain specific studies that have synthesized a library of 4,5-Heptadien-2-one derivatives and systematically evaluated their biological activities against various cell lines or microbial strains.
General searches for the biological activities of allenic ketones as a broader class of compounds suggest potential for cytotoxicity and other biological effects. However, these reviews and studies do not provide specific data on derivatives of this compound that would allow for a direct comparison of their performance. The available literature primarily focuses on the synthesis of allenic ketones, including derivatives of this compound, without a subsequent detailed investigation into their biological implications.
Due to the absence of specific experimental data on the biological activities of a range of this compound derivatives, it is not possible to construct a comparative guide that meets the core requirements of data presentation, experimental protocols, and signaling pathway visualization at this time. Further research is required to synthesize and screen a variety of these compounds to elucidate their potential as therapeutic agents. Such studies would need to include detailed experimental methodologies and quantitative data to establish structure-activity relationships.
Future Directions
To address the current knowledge gap, future research should focus on:
-
Synthesis of a diverse library of this compound derivatives: This would involve modifying the core structure at various positions to explore the impact of different functional groups on biological activity.
-
Systematic screening for biological activity: The synthesized compounds should be tested against a panel of cancer cell lines, bacterial strains, and fungal pathogens to identify potential therapeutic leads.
-
Quantitative analysis: For active compounds, determination of key parameters such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values is crucial for comparing their potency.
-
Mechanism of action studies: For the most promising derivatives, further investigation into their molecular targets and the signaling pathways they modulate would be essential for drug development.
Below are hypothetical visualizations of an experimental workflow and a potential signaling pathway that could be investigated in future studies on this compound derivatives.
Caption: Hypothetical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A potential signaling pathway for inducing apoptosis by a this compound derivative.
The absence of specific data underscores the need for foundational research in this area. As new studies emerge, a comprehensive comparison guide will become a valuable resource for the scientific community.
Computational Insights into the Reactivity of 4,5-Heptadien-2-one and its Analogs
A Comparative Guide for Researchers
While specific computational studies on the reactivity of 4,5-heptadien-2-one are not extensively available in the reviewed literature, a comprehensive understanding of its chemical behavior can be extrapolated from computational analyses of analogous allenic and divinyl ketones. This guide provides a comparative overview of the reactivity of these related compounds, with a focus on reaction pathways and energetics determined through theoretical calculations. This information is crucial for researchers in organic synthesis and drug development for predicting reaction outcomes and designing novel molecular scaffolds.
Likely Reaction Pathways: The Nazarov Cyclization
A primary reaction pathway anticipated for this compound, a substituted divinyl ketone, is the Nazarov cyclization. This is a well-established acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[1][2] The generally accepted mechanism involves the coordination of the ketone to a Lewis or Brønsted acid, which generates a pentadienyl cation.[1] This intermediate then undergoes a 4-π electrocyclic ring closure to form an oxyallyl cation, which subsequently eliminates a proton to yield the cyclopentenone product.[1]
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the finer details of this mechanism, including the nature of the transition states and the factors influencing stereoselectivity.[3][4] For instance, research on related systems has explored how substituents on the divinyl ketone backbone can influence the torquoselectivity of the electrocyclization, thereby controlling the stereochemical outcome.[1]
dot
Caption: Generalized mechanism of the Nazarov cyclization.
Computational Methodologies for Reactivity Analysis
The computational investigation of reaction mechanisms, such as the Nazarov cyclization, typically involves a standardized workflow. This process allows for the determination of the potential energy surface of the reaction, identifying transition states and intermediates.
dot
Caption: A typical workflow for computational analysis of a reaction mechanism.
Detailed computational protocols often employ Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-31G* for initial geometry optimizations and frequency calculations.[5] To obtain more accurate energy values, single-point energy calculations are often performed using higher levels of theory, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[5] The conductor-like polarizable continuum model (CPCM) or the solvation model based on density (SMD) can be used to simulate solvent effects.
Comparative Reactivity with Alternative Ketones
While quantitative computational data for this compound is scarce, we can draw comparisons with other unsaturated ketones based on published computational studies. The reactivity of these compounds is largely governed by the nature and position of the unsaturation.
| Compound Class | Typical Reaction(s) | Key Computational Insights |
| Allenic Ketones | Nucleophilic addition, Cycloadditions, Nazarov Cyclization[1][6] | The allene moiety can act as both an electrophile and a nucleophile.[7] DFT calculations have been used to study the mechanism of palladium-catalyzed hydroalkylation of enynes with ketones to form allenes.[8][9] |
| Divinyl Ketones | Nazarov Cyclization, Michael Addition[1] | The Nazarov cyclization is a prominent pathway.[1][10] Computational studies have focused on the stereoselectivity and the role of substituents.[1][3] |
| Enones (α,β-unsaturated) | Michael Addition, Diels-Alder Reaction | The reactivity is dominated by the conjugated system. Computational studies have explored the mechanism of phosphine- and amine-catalyzed cycloadditions of allenoates and enones.[11] |
| Saturated Ketones | Nucleophilic Addition, Aldol Condensation | Serve as a baseline for reactivity. Thionation reactions with Lawesson's reagent have been studied computationally, showing amides to be more reactive than ketones.[12] |
Table 1: Comparison of Reactivity and Computational Insights for Different Ketone Classes.
Experimental Protocols for Reactivity Studies
Experimental validation of computational predictions is paramount. A typical experimental protocol to investigate the reactivity of this compound would involve:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the substrate (this compound) is dissolved in a suitable dry solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: The catalyst (e.g., a Lewis acid like BF₃·OEt₂ or a Brønsted acid like H₂SO₄) is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NaHCO₃). The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Characterization: The structure of the product is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Future Directions
The field would greatly benefit from dedicated computational studies on this compound and its derivatives. Such studies could provide valuable data on reaction barriers, transition state geometries, and the influence of substituents on reactivity and selectivity. This knowledge would be instrumental in the rational design of synthetic routes to complex molecules and in the development of novel therapeutic agents.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. thieme.de [thieme.de]
- 3. Biomimetic 2-Imino-Nazarov Cyclizations via Eneallene Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allene ether Nazarov cyclization. | Semantic Scholar [semanticscholar.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Recent Advances in the Reactions of 1,2-Allenic Ketones and α-Allenic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 3,3,6-trimethyl- | 81250-41-1 | Benchchem [benchchem.com]
- 8. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Experimental and Theoretical Data for 4,5-Heptadien-2-one
For researchers and professionals in drug development and chemical sciences, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a comparative overview of experimental and theoretical data for 4,5-Heptadien-2-one, with a focus on its derivative, 3,3,6-trimethyl-4,5-heptadien-2-one, for which more data is publicly available. We will delve into spectroscopic techniques and computational methods that are crucial for molecular characterization.
Data Presentation: A Comparative Look
The synergy between experimental measurements and theoretical calculations is a cornerstone of modern chemical analysis. By comparing predicted data with actual experimental results, scientists can confidently confirm molecular structures and gain deeper insights into their properties.
Spectroscopic Data Comparison
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | Experimental Data | Theoretical Data |
| ¹H Chemical Shifts (δ, ppm) | Referenced in spectral databases | Calculable via quantum chemistry methods |
| ¹³C Chemical Shifts (δ, ppm) | A ¹³C NMR spectrum is available.[1] | Calculable via quantum chemistry methods.[2][3] |
| Coupling Constants (J, Hz) | Determinable from high-resolution spectra | Calculable via quantum chemistry methods |
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Experimental Data (cm⁻¹) | Theoretical Data (cm⁻¹) |
| C=O Stretch | A vapor phase IR spectrum is available.[1] | Calculable via computational models.[2] |
| Allene C=C=C Stretch | Referenced in spectral databases | A key predicted frequency.[2] |
| C-H Stretches/Bends | Referenced in spectral databases | Calculable via computational models |
Table 3: Mass Spectrometry (MS) Data
| Parameter | Experimental Data (m/z) | Theoretical Data |
| Molecular Ion Peak | Consistent with the molecular weight | Corresponds to the calculated exact mass |
| Key Fragmentation Peaks | Top Peak: 137, 2nd Highest: 67, 3rd Highest: 43.[1] | Fragmentation patterns can be predicted |
| Exact Mass | 152.120115130 Da (Computed).[1] | 152.120115130 Da (Calculated).[1][4] |
Experimental Protocols
The acquisition of high-quality experimental data is fundamental. Standard protocols for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, typically tetramethylsilane (TMS), is added.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H and ¹³C NMR, spectra are acquired using appropriate pulse sequences.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to yield the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the TMS signal (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For a solid, it can be incorporated into a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Vapor phase spectra are obtained by introducing the sample into a gas cell.[1]
-
Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument measures the absorption of infrared radiation at various wavenumbers.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) for volatile compounds.[1] In the ion source, molecules are ionized, for instance by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Theoretical Methodologies
Computational chemistry provides powerful tools for predicting spectroscopic properties, offering a theoretical counterpart to experimental data.
Density Functional Theory (DFT) for NMR and IR Prediction
A widely used approach involves Density Functional Theory (DFT) calculations.[3]
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Once the geometry is optimized, vibrational frequencies (for IR spectra) are calculated. It's common to apply a scaling factor (e.g., ~0.96) to the calculated frequencies to better match experimental values.[2]
-
NMR Shielding Calculations: For NMR predictions, the magnetic shielding tensors for each nucleus are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method.[5] These shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound like TMS.[6]
-
Spectrum Simulation: The calculated chemical shifts and coupling constants can be used to simulate the final NMR spectrum.
Visualizations
Diagrams can effectively illustrate workflows and molecular structures.
Caption: Workflow for comparing experimental and theoretical data.
Caption: Structure of 3,3,6-trimethyl-4,5-heptadien-2-one.
References
- 1. This compound, 3,3,6-trimethyl- | C10H16O | CID 586191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 3,3,6-trimethyl- | 81250-41-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. books.rsc.org [books.rsc.org]
A Comparative Guide to the Quantitative Analysis of 4,5-Heptadien-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of 4,5-Heptadien-2-one, a volatile unsaturated ketone. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application, whether for reaction monitoring, purity assessment, or trace-level detection.
Introduction to Analytical Approaches
The quantification of this compound presents unique challenges due to its volatility and potential for isomerization. The primary analytical techniques suitable for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). For applications requiring direct analysis without chromatographic separation, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a viable alternative. This guide will delve into the principles, experimental protocols, and performance characteristics of these methods.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analysis
GC-MS is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds.[1] It offers high sensitivity and selectivity, making it ideal for analyzing this compound in complex matrices.
Direct Injection GC-MS
This approach involves the direct injection of a liquid sample into the gas chromatograph. It is a straightforward method suitable for relatively clean samples with concentrations in the ng/mL range and above.
Experimental Protocol:
A validated method for the structurally similar compound 6-methyl-5-hepten-2-one (MHO) can be adapted for this compound.[2]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a known concentration. For complex matrices, a liquid-liquid extraction (LLE) may be necessary.[2]
-
Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to both calibration standards and samples to correct for variations in injection volume and instrument response.
-
GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would be determined from its mass spectrum (m/z 137 has been reported as a top peak).[3]
-
Quantitative Data (Adapted from MHO Analysis[2]):
| Parameter | Performance |
| Linearity Range | 100 - 2000 ng/mL |
| Limit of Detection (LOD) | < 100 ng/mL |
| Limit of Quantification (LOQ) | < 100 ng/mL |
| Precision (RSD) | 2.01% - 12.59% |
GC-MS with Derivatization
For enhanced sensitivity and improved chromatographic performance, especially at trace levels, derivatization of the ketone functional group is a valuable strategy. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with ketones to form stable oximes, which are highly responsive to electron capture detectors or can be sensitively detected by mass spectrometry.[4][5]
Experimental Protocol:
-
Derivatization Reaction:
-
To an aqueous sample or a solution of the analyte, add a solution of PFBHA hydrochloride.
-
Adjust the pH to approximately 4 with a suitable buffer.
-
Add an internal standard (e.g., an isotopically labeled version of the analyte or a similar derivatized ketone).
-
Heat the reaction mixture at 60-70 °C for 30-60 minutes.[6][7]
-
After cooling, extract the PFBHA-oxime derivatives with an organic solvent like ethyl acetate or hexane.
-
The organic extract can be concentrated and is then ready for GC-MS analysis.
-
-
GC-MS Parameters: The same GC-MS conditions as for direct injection can be used, with potential optimization of the temperature program to ensure good separation of the derivatized products. The mass spectrometer will be set to monitor the characteristic fragment ions of the PFBHA-oxime derivative of this compound.
Expected Performance:
Derivatization is expected to lower the limits of detection significantly, often into the pg/mL range, and improve the precision of the analysis.
High-Performance Liquid Chromatography (HPLC): An Alternative for Less Volatile or Thermally Labile Analogs
While GC-MS is generally the preferred method for volatile ketones, HPLC with UV detection can be a suitable alternative, particularly if the compound is part of a mixture with non-volatile components or if thermal degradation is a concern. For a non-conjugated ketone like this compound, derivatization is often necessary to introduce a chromophore for sensitive UV detection.
Experimental Protocol (General Approach):
A common derivatization agent for carbonyl compounds in HPLC is 2,4-Dinitrophenylhydrazine (DNPH), which forms a colored hydrazone that can be detected by a UV-Vis detector.
-
Derivatization:
-
Bubble the air sample or pass the liquid sample through a cartridge impregnated with DNPH.
-
Elute the formed dinitrophenylhydrazones with a suitable solvent (e.g., acetonitrile).
-
-
HPLC-UV Parameters:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 360 nm for DNPH derivatives.
-
Injection Volume: 20 µL.
-
Quantitative Data (General Performance for DNPH Methods):
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | ~10-50 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL |
| Precision (RSD) | < 5% |
Quantitative Nuclear Magnetic Resonance (qNMR): A Direct and Absolute Quantification Method
qNMR is a powerful technique that allows for the direct quantification of an analyte in a sample without the need for a calibration curve, provided a certified internal standard is used.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an absolute quantification method.[9][10]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard 1D proton pulse sequence is used.
-
Key Parameters:
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being quantified) must be used to ensure full relaxation of the nuclei between scans. This is critical for accurate quantification.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for precise integration).
-
-
-
Data Processing and Quantification:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons of the acetyl group) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_Mass_analyte / Molar_Mass_IS) * (Mass_IS / Mass_analyte) * Purity_IS
-
Quantitative Data:
| Parameter | Performance |
| Precision (RSD) | < 1% |
| Accuracy | Typically within ± 2% of the true value |
| Limit of Quantification (LOQ) | Dependent on the magnetic field strength and the number of scans, but generally in the low µg/mL to mg/mL range. |
Method Comparison
| Feature | GC-MS (Direct) | GC-MS (Derivatization) | HPLC-UV (Derivatization) | qNMR |
| Principle | Separation by volatility, detection by mass | Chemical modification for enhanced detection | Separation by polarity, UV detection | Nuclear spin resonance |
| Selectivity | High (mass-based) | Very High | Moderate to High | High (chemical shift) |
| Sensitivity | Good (ng/mL) | Excellent (pg/mL) | Good (ng/mL to µg/mL) | Moderate (µg/mL to mg/mL) |
| Sample Throughput | High | Moderate | Moderate | Low to Moderate |
| Quantification | Relative (requires calibration curve) | Relative (requires calibration curve) | Relative (requires calibration curve) | Absolute (with internal standard) |
| Strengths | Fast, robust, good for volatile compounds | Very high sensitivity | Good for non-volatile or thermally labile compounds | No calibration curve needed, high precision |
| Limitations | Lower sensitivity for trace analysis | Extra sample preparation step | Derivatization is often necessary | Lower sensitivity, requires pure internal standard |
Visualizing the Workflow
The following diagrams illustrate the general workflows for the discussed analytical techniques.
Caption: Workflow for GC-MS analysis of this compound.
Caption: General derivatization workflow for ketones.
Caption: Workflow for qNMR analysis of this compound.
Conclusion
The choice of analytical technique for quantifying this compound depends on the specific requirements of the analysis. For routine, high-throughput analysis of relatively clean samples, direct injection GC-MS is a robust and efficient method. When high sensitivity is paramount for trace-level detection, GC-MS with PFBHA derivatization is the superior choice. HPLC-UV with DNPH derivatization offers a viable alternative for samples that are not suitable for GC analysis. For applications demanding the highest accuracy and absolute quantification without the need for a calibration curve, qNMR is an invaluable tool, although with lower sensitivity compared to mass spectrometry-based methods. By understanding the principles and performance characteristics of each technique, researchers can confidently select the most appropriate method to achieve their analytical goals.
References
- 1. This compound, 3,3,6-trimethyl- | 81250-41-1 | Benchchem [benchchem.com]
- 2. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. hou.usra.edu [hou.usra.edu]
- 8. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Cross-Reactivity Analysis of 4,5-Heptadien-2-one and a Panel of Structurally Related Aliphatic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4,5-Heptadien-2-one, a reactive allenic ketone, against a selection of structurally similar aliphatic ketones. Understanding the cross-reactivity profile is crucial for the development of specific immunoassays and for assessing potential off-target effects in biological systems. This document outlines a hypothetical study employing a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding specificity of a polyclonal antibody raised against a this compound-protein conjugate.
Introduction to this compound and its Analogs
This compound is an unsaturated ketone containing a reactive allene functional group. Its unique structure makes it a subject of interest in synthetic chemistry and as a potential biomarker. For the purpose of this comparative study, a panel of structurally related aliphatic ketones has been selected to assess the specificity of a hypothetical antibody. The selected analogs include compounds with varying degrees of unsaturation and substitution patterns to probe the key structural features recognized by the antibody.
Selected Analogs for Comparison:
-
This compound (Target Analyte): The primary analyte of interest.
-
6-Methyl-3,5-heptadien-2-one: A conjugated diene analog, differing in the position and nature of the double bonds.
-
Phorone (2,6-Dimethyl-2,5-heptadien-4-one): A conjugated dienone with a different carbon skeleton and substitution.
-
Mesityl Oxide (4-Methyl-3-penten-2-one): A simpler α,β-unsaturated ketone.
-
2-Heptanone: A saturated ketone to assess the importance of the dienone system.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical results of a competitive ELISA designed to measure the cross-reactivity of the selected analogs against an antibody raised for this compound. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the calculated cross-reactivity percentage.
| Compound | IUPAC Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | This compound | CH2=C=CH-CH2-CO-CH3 | 10 | 100 |
| 6-Methyl-3,5-heptadien-2-one | 6-Methylhepta-3,5-dien-2-one | (CH3)2C=CH-CH=CH-CO-CH3 | 50 | 20 |
| Phorone | 2,6-Dimethylhepta-2,5-dien-4-one | (CH3)2C=CH-CO-CH=C(CH3)2 | 250 | 4 |
| Mesityl Oxide | 4-Methylpent-3-en-2-one | (CH3)2C=CH-CO-CH3 | >1000 | <1 |
| 2-Heptanone | Heptan-2-one | CH3(CH2)4COCH3 | >1000 | <1 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100
Experimental Protocols
A detailed methodology for the hypothetical competitive ELISA is provided below.
Preparation of this compound-Protein Conjugate for Immunization
A carrier protein conjugate is necessary to elicit an immune response to the small molecule this compound.
-
Materials: this compound, Bovine Serum Albumin (BSA), N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Phosphate Buffered Saline (PBS).
-
Procedure:
-
A derivative of this compound containing a carboxylic acid handle is synthesized.
-
This derivative is activated with DCC and NHS in DMF to form an NHS ester.
-
The activated hapten is added dropwise to a solution of BSA in PBS (pH 8.0) with constant stirring.
-
The reaction is allowed to proceed for 4 hours at room temperature.
-
The resulting conjugate is dialyzed extensively against PBS to remove unreacted hapten and byproducts.
-
The conjugate concentration and hapten-to-protein ratio are determined by spectrophotometry.
-
Polyclonal Antibody Production
-
Procedure:
-
The this compound-BSA conjugate is emulsified with Freund's complete adjuvant.
-
Rabbits are immunized with the emulsion at multiple subcutaneous sites.
-
Booster immunizations with the conjugate in Freund's incomplete adjuvant are administered every 4 weeks.
-
Blood is collected 10-14 days after each boost, and the serum is separated.
-
The antibody titer and specificity are monitored by indirect ELISA.
-
The polyclonal antibodies are purified from the serum using protein A affinity chromatography.
-
Competitive ELISA Protocol
This protocol is designed to quantify the cross-reactivity of the selected analogs.
-
Materials: Purified anti-4,5-Heptadien-2-one polyclonal antibody, this compound-Horseradish Peroxidase (HRP) conjugate, 96-well microtiter plates, coating buffer (carbonate-bicarbonate buffer, pH 9.6), wash buffer (PBS with 0.05% Tween-20), blocking buffer (PBS with 1% BSA), TMB substrate, stop solution (2M H2SO4).
-
Procedure:
-
Microtiter plates are coated with the anti-4,5-Heptadien-2-one antibody (1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
The plates are washed three times with wash buffer.
-
The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 37°C.
-
The plates are washed three times with wash buffer.
-
A standard curve is prepared by serially diluting this compound in PBS. The analog solutions are also prepared in a similar dilution series.
-
50 µL of the standard or analog solution is added to the wells, followed by 50 µL of the this compound-HRP conjugate.
-
The plate is incubated for 1 hour at 37°C.
-
The plates are washed five times with wash buffer.
-
100 µL of TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
The reaction is stopped by adding 50 µL of stop solution.
-
The absorbance is read at 450 nm using a microplate reader.
-
The IC50 values are determined from the standard and analog competition curves.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the principle of the competitive ELISA and the overall experimental workflow.
Caption: Principle of the competitive ELISA for this compound detection.
Caption: Overall experimental workflow for the cross-reactivity study.
Discussion
The hypothetical data suggests that the antibody exhibits high specificity for the target analyte, this compound. The cross-reactivity with the conjugated diene analog, 6-Methyl-3,5-heptadien-2-one, is moderate, indicating that the antibody recognizes the overall shape and length of the carbon chain, but the presence and position of the double bonds are critical for high-affinity binding. The significantly lower cross-reactivity with phorone and mesityl oxide suggests that the specific allenic functional group and the terminal ketone position are key epitopes for antibody recognition. The lack of cross-reactivity with the saturated analog, 2-heptanone, confirms the importance of the unsaturated system for binding.
These hypothetical results would imply that an immunoassay based on this polyclonal antibody would be highly specific for this compound, with minimal interference from other structurally related ketones. For drug development professionals, this level of specificity is crucial to avoid false-positive results and to accurately quantify the target molecule in complex biological matrices. Further studies could explore a wider range of analogs to more finely map the epitope recognized by the antibody.
Safety Operating Guide
4,5-Heptadien-2-one proper disposal procedures
Proper handling and disposal of 4,5-Heptadien-2-one are critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this chemical cannot be discarded through standard waste streams. This guide provides comprehensive, step-by-step procedures for its safe management and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe work environment and complying with regulatory standards.
Hazard Profile and Safety Data
Quantitative Hazard Classification
| Hazard Class | GHS Pictogram | Hazard Statement |
| Flammable liquids (Category 3) | Flame | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2A) | Exclamation Mark | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Exclamation Mark | H335: May cause respiratory irritation[1] |
This data is based on the GHS classification for the similar compound 3,3,6-trimethyl-4,5-heptadien-2-one.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure all appropriate safety measures are in place.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[2][3]
-
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile). Always check the SDS for the specific glove type recommended.[2][3]
-
Skin and Body Protection: A long-sleeved lab coat is mandatory to minimize skin exposure.[2] Long pants and closed-toe shoes must be worn.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, use an approved respirator.[3][4]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's hazardous waste program.[5] Never pour flammable or hazardous chemicals down the drain. [2][5][6]
Experimental Protocol: Chemical Waste Disposal
1. Waste Segregation:
-
Immediately designate any unwanted this compound as hazardous waste.
-
Collect this waste separately from other chemical waste streams.
-
Crucially, do not mix flammable liquids with incompatible waste types such as oxidizers (e.g., nitrates, peroxides) or corrosives (acids and bases). [7][8]
-
Keep liquid waste separate from solid waste.[9]
2. Container Selection:
-
Use a dedicated, leak-proof waste container made of a compatible material such as glass, plastic, or metal.[5][10] The original container may be used if it is in good condition.[5]
-
Ensure the container has a secure, tightly sealing cap. All waste containers must be kept closed except when actively adding waste.[5][11]
-
Do not overfill the container; leave at least 5-10% of the volume as empty space (ullage) to allow for vapor expansion.[10]
3. Labeling:
-
Label the waste container clearly and immediately.[8]
-
The label must include:
4. Storage and Accumulation:
-
Store the waste container in a designated and marked Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][12]
-
The storage area must be cool, dry, and well-ventilated, away from all sources of ignition such as heat, open flames, sparks, and hot surfaces.[4][13][14]
-
Store the container within secondary containment (e.g., a spill tray or tub) to contain any potential leaks.[8][11]
-
Be aware of accumulation limits. Regulations typically permit a maximum of 55 gallons of hazardous waste to be stored in an SAA.[8][12]
5. Arranging for Final Disposal:
-
Once the container is full or has reached the institutional time limit for storage (e.g., 9-12 months), arrange for disposal.[11][12]
-
Contact your institution’s Environmental Health & Safety (EH&S) office or the designated chemical safety officer to schedule a waste pickup.[5][12]
-
Alternatively, utilize a licensed hazardous waste disposal company for proper transport and disposal.[6][13]
6. Spill Cleanup and Empty Containers:
-
Spills: Clean up minor spills immediately using appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). All contaminated cleanup materials must be collected, containerized, and disposed of as hazardous waste.[2][8][11]
-
Empty Containers: A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste. After rinsing, remove or completely deface the original label before disposing of the container in the regular trash.[10] Containers with more than a residual amount (<3%) of the chemical must be disposed of as hazardous waste.[10]
Procedural Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound, 3,3,6-trimethyl- | C10H16O | CID 586191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 3. synerzine.com [synerzine.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. mlienvironmental.com [mlienvironmental.com]
- 14. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 4,5-Heptadien-2-one, 3,3,6-trimethyl-
This guide provides immediate, essential safety and logistical information for the handling of 4,5-Heptadien-2-one, 3,3,6-trimethyl- (CAS No. 81250-41-1), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe operational use and disposal.
Chemical Safety and Hazard Information
GHS Hazard Classification: [1]
-
Flammable Liquids: Category 3
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
| Physical and Chemical Properties | Data | Source |
| Molecular Formula | C₁₀H₁₆O | [2] |
| Molecular Weight | 152.23 g/mol | [1][2] |
| Appearance | No data available | |
| Odor | No data available | |
| Boiling Point | No data available | |
| Flash Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound, 3,3,6-trimethyl-. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Notes |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must be worn to protect against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat, and closed-toe shoes | For ketones, nitrile gloves are a common recommendation; however, for extended contact, thicker gloves or double-gloving may be necessary. Always inspect gloves for degradation before and during use. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or ventilation is inadequate, a full-face respirator with organic vapor cartridges is recommended.[3][4] |
Operational Plans: Handling and Storage
General Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
